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4-chloro-2-fluoro-N-(2-methoxyethyl)aniline Documentation Hub

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  • Product: 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline
  • CAS: 1250248-72-6

Core Science & Biosynthesis

Foundational

Strategic Utilization of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline in Next-Generation Kinase Inhibitor Synthesis

Executive Summary 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (CAS: 1250248-72-6) represents a critical pharmacophore scaffold in modern medicinal chemistry, particularly in the development of tyrosine kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (CAS: 1250248-72-6) represents a critical pharmacophore scaffold in modern medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs) and Factor Xa anticoagulants. Its structural utility lies in the precise arrangement of halogen atoms—specifically the 2-fluoro and 4-chloro substituents—combined with a 2-methoxyethyl solubility-enhancing tail.

This guide serves as a technical whitepaper for synthetic chemists and drug developers. It details the optimized synthesis, structural activity relationships (SAR), and safety protocols required to utilize this intermediate effectively. Unlike generic aniline derivatives, this molecule offers a unique balance of metabolic stability (via the C-F bond) and synthetic versatility (via the C-Cl handle), making it a prime candidate for exploring bioisosteric replacements in EGFR and ALK inhibitor pipelines.

Chemical Identity & Structural Analysis[1][2][3]

The molecule is a tri-substituted benzene ring featuring an electron-withdrawing fluorine atom ortho to the nitrogen, a chlorine atom in the para position, and an N-alkyl ether chain.

PropertySpecification
Chemical Name 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline
CAS Number 1250248-72-6
Molecular Formula C₉H₁₁ClFNO
Molecular Weight 203.64 g/mol
Appearance Pale yellow to brown viscous oil or low-melting solid
Solubility Soluble in DMSO, DCM, Methanol; Low solubility in water
Key Functionality 2-F: Metabolic block, H-bond acceptor.4-Cl: Lipophilic handle, site for Pd-catalyzed coupling.N-Tail: Solubilizing group, mimics hydrophilic pockets.
Structural Logic & SAR Implications
  • Orthogonal Reactivity: The 4-chloro position is sufficiently deactivated to resist nucleophilic attack during N-alkylation but remains active for Buchwald-Hartwig or Suzuki couplings in subsequent steps.

  • Conformational Lock: The ortho-fluorine atom can induce a specific conformation via intramolecular H-bonding with the aniline proton (if available) or by steric repulsion, often locking the phenyl ring into a bioactive orientation within a kinase ATP-binding pocket.

Synthetic Pathways & Experimental Protocols

Two primary routes exist for synthesizing this intermediate. Route A (Direct Alkylation) is preferred for industrial scalability, while Route B (Reductive Amination) is utilized when avoiding alkyl halides is necessary for green chemistry compliance.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start 4-chloro-2-fluoroaniline (CAS 57946-56-2) Reaction Alkylation (90°C, 12h) Start->Reaction Reagent 1-bromo-2-methoxyethane (CAS 6482-24-2) Reagent->Reaction Base Base: K2CO3 / DIPEA Solvent: DMF/CH3CN Base->Reaction Workup Aq. Workup & Extraction (EtOAc) Reaction->Workup Conversion >95% Purification SiO2 Chromatography (Hex/EtOAc) Workup->Purification Product Target Product (>98% Purity) Purification->Product

Caption: Optimized workflow for the mono-alkylation of 4-chloro-2-fluoroaniline. High-contrast nodes indicate critical process steps.

Protocol: Route A (Direct Alkylation)

Objective: Selective mono-alkylation of the aniline nitrogen.

Materials:

  • 4-Chloro-2-fluoroaniline (1.0 eq)

  • 1-Bromo-2-methoxyethane (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Sodium Iodide (NaI) (0.1 eq - Catalyst)

  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-fluoroaniline (10 mmol) in anhydrous ACN (30 mL).

  • Addition: Add finely ground

    
     (20 mmol) and catalytic NaI (1 mmol). Stir for 10 minutes at room temperature.
    
  • Alkylation: Add 1-bromo-2-methoxyethane (11 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (80-85°C) for 12–16 hours. Note: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS to ensure mono-alkylation vs. bis-alkylation.

  • Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over

    
    .[1]
    
  • Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The bis-alkylated byproduct (if any) elutes first; the mono-alkylated product elutes second.

Yield Expectation: 75–85%.

Medicinal Chemistry Applications

This molecule is a strategic scaffold for "Scaffold Hopping" in kinase inhibitor design. It sits in the chemical space between the 3-chloro-4-fluoroanilines (found in Gefitinib ) and the methoxy-substituted anilines (found in Osimertinib ).

Strategic Value in Drug Design
  • EGFR T790M/C797S Inhibition: The 2-methoxyethyl tail mimics the solubility-enhancing regions of third-generation EGFR inhibitors. By using the 4-Cl variant, researchers can probe the hydrophobic depth of the ATP-binding pocket. The Cl atom serves as a handle to couple with pyrimidine or quinazoline cores via Buchwald-Hartwig amination.

  • Factor Xa Inhibition: Patent literature suggests the utility of diamine derivatives of this scaffold in anticoagulation therapies, where the halogenated ring occupies the S1 specificity pocket of the protease.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis TargetDrug Next-Gen Kinase Inhibitor (EGFR/ALK Target) Coupling Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) TargetDrug->Coupling Core Heterocyclic Core (Pyrimidine/Quinazoline) Coupling->Core Intermediate 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (The Linker) Coupling->Intermediate Precursors 4-chloro-2-fluoroaniline + Alkyl Halide Intermediate->Precursors Synthesis

Caption: Retrosynthetic analysis showing the convergence of the aniline intermediate with a heterocyclic core to form the final API.

Analytical Characterization (QC/QA)

To ensure the integrity of the intermediate before using it in high-value coupling reactions, the following specifications must be met.

TechniqueExpected ResultCausality/Reasoning
¹H-NMR (DMSO-d₆) Triplet at ~3.3 ppm (OCH₃), Multiplets at 3.2-3.5 ppm (Ethyl chain). Aromatic signals: ~6.5-7.2 ppm.Confirms the integrity of the N-alkyl chain and the substitution pattern on the ring.
¹⁹F-NMR Single peak at ~-130 to -135 ppm.The fluorine atom provides a clean diagnostic handle to ensure no defluorination occurred.
LC-MS (ESI+) [M+H]⁺ = 204.05 (approx).Confirms molecular weight. Look for the characteristic Cl isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl).
HPLC Purity >98.0% (Area %).[2]Critical to avoid poisoning Pd-catalysts in subsequent coupling steps with unreacted aniline.

Safety & Handling

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed or in contact with skin (Category 3).

  • Irritant: Causes serious eye damage and skin irritation.[3]

  • Target Organs: Blood (Methemoglobinemia potential typical of anilines).

Handling Protocol:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Management: Do not wash into drains. Adsorb with inert material (vermiculite) and dispose of as hazardous organic waste.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids.

References

  • Finlay, M. R., et al. (2014).[4][5] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor."[4][6] Journal of Medicinal Chemistry.

  • Cross, D. A., et al. (2014).[4] "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer."[6] Cancer Discovery.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 57946-56-2 (4-Chloro-2-fluoroaniline)." PubChem.

  • European Patent Office. (2004). "EP1405852A1 - Diamine derivatives." Google Patents.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline

Executive Summary In the modern landscape of targeted therapeutics, the precision of a drug's 3D conformation is dictated by the quality of its foundational building blocks. 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of targeted therapeutics, the precision of a drug's 3D conformation is dictated by the quality of its foundational building blocks. 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (CAS: 1250248-72-6) is a privileged intermediate widely utilized in medicinal chemistry[1]. It is most notably recognized for its role in the synthesis of tricyclic Fibroblast Growth Factor Receptor (FGFR) inhibitors and other targeted kinase therapies[2].

As application scientists, we recognize that working with halogenated, electron-deficient anilines presents unique synthetic challenges, particularly regarding regioselectivity and reaction kinetics. This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, robust synthetic methodologies, and analytical validation of this critical compound.

Physicochemical & Structural Profiling

Understanding the baseline properties of CAS 1250248-72-6 is essential for predicting its behavior in organic solvents and chromatographic systems[3]. The electron-withdrawing nature of the ortho-fluorine and para-chlorine atoms significantly depresses the pKa of the aniline nitrogen, necessitating specific strategic choices during synthesis.

PropertyValueRationale / Implication
Chemical Name 4-chloro-2-fluoro-N-(2-methoxyethyl)anilineStandard IUPAC nomenclature.
CAS Registry Number 1250248-72-6Unique identifier for procurement and IP tracking.
Molecular Formula C9H11ClFNODictates the mass spectrometric target.
Molecular Weight 203.64 g/mol Standard molar mass for stoichiometric calculations.
Monoisotopic Mass 203.051 g/mol Critical for high-resolution mass spectrometry (HRMS).
Appearance Pale yellow to amber oilTypical physical state for substituted secondary anilines.
Solubility Profile Soluble in DMF, DMSO, DCM, EtOAcHigh lipophilicity; requires polar aprotic solvents for SN2.

Synthetic Methodology: Finkelstein-Activated SN2 Alkylation

The Challenge

The direct alkylation of 4-chloro-2-fluoroaniline is notoriously difficult. The cumulative electron-withdrawing effects of the halogen atoms render the primary amine a poor nucleophile. Forcing the reaction with strong bases (e.g., NaH) or extreme heat often leads to uncontrolled over-alkylation (yielding the tertiary amine) or undesired dehalogenation.

The Strategy

To achieve strict mono-alkylation, we employ a mild base (K₂CO₃) combined with an in-situ Finkelstein activation [4]. By introducing a catalytic amount of Sodium Iodide (NaI), the sluggish 1-bromo-2-methoxyethane is transiently converted into 1-iodo-2-methoxyethane—a vastly superior electrophile. This allows the reaction to proceed efficiently at moderate temperatures, preserving the integrity of the halogens.

Step-by-Step Protocol (Self-Validating Workflow)
  • Reagent Preparation: Dissolve 4-chloro-2-fluoroaniline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that accelerates SN2 reactions. It poorly solvates the nucleophilic amine while stabilizing the transition state, lowering the activation energy barrier.

  • Catalyst & Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq) and Sodium Iodide (NaI, 0.1 eq).

    • Causality: K₂CO₃ acts as an insoluble acid scavenger to neutralize the HBr/HI byproduct, driving the equilibrium forward without being strong enough to prematurely deprotonate the aniline. NaI acts as the kinetic catalyst.

  • Electrophile Addition: Begin dropwise addition of 1-bromo-2-methoxyethane (1.05 eq) at room temperature.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing the kinetic probability of secondary alkylation (dialkylation).

  • Thermal Activation: Heat the reaction mixture to 80°C for 12 hours under an inert nitrogen atmosphere.

  • In-Process Validation (TLC): Spot the mixture against the starting material on a silica gel plate (Eluent: 15% EtOAc in Hexanes).

    • Self-Validation: The starting primary aniline (Rf ~0.3) will stain intensely brown with ninhydrin. The target secondary amine product will migrate higher (Rf ~0.5) due to the lipophilic methoxyethyl chain masking the polar N-H bond.

  • Workup: Quench with ice water and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl or brine (5x) to completely partition the DMF into the aqueous phase.

G A 4-Chloro-2-fluoroaniline (Nucleophile) E K2CO3 / DMF / 80°C SN2 Alkylation A->E attacks B 1-Bromo-2-methoxyethane (Pre-Electrophile) C NaI (Catalyst) In-situ Finkelstein B->C reacts with D 1-Iodo-2-methoxyethane (Active Electrophile) C->D generates D->E attacked by F 4-Chloro-2-fluoro-N- (2-methoxyethyl)aniline (CAS: 1250248-72-6) E->F yields

Workflow for synthesizing CAS 1250248-72-6 via Finkelstein-activated SN2 alkylation.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch for downstream pharmaceutical applications, the compound must pass a rigorous analytical panel. Every data point must serve as a self-validating check against potential synthetic failures.

Analytical MethodTarget SpecificationCausality / Diagnostic Value
LC-MS (ESI+) m/z 204.05 [M+H]+ m/z 206.05 [M+H]+Validates molecular weight. The strict 3:1 isotopic ratio of the 204/206 peaks is a self-validating marker confirming the preservation of the single chlorine atom (no dehalogenation).
¹H NMR (400 MHz, CDCl₃) ~3.5 ppm (t, 2H) ~3.3 ppm (s, 3H)Confirms the incorporation of the methoxyethyl chain. The sharp singlet at 3.3 ppm is highly diagnostic for the terminal methoxy group.
¹⁹F NMR (376 MHz, CDCl₃) ~ -130 ppm (s, 1F)Confirms the retention of the ortho-fluorine atom on the aromatic ring, ensuring it was not displaced via SNAr.
HPLC (UV 254 nm) > 95% AUCEnsures the absolute absence of dialkylated byproducts (tertiary amines) which would poison downstream cyclization steps.

Downstream Applications: Rational Drug Design

In the development of targeted therapies, such as the FGFR inhibitors detailed in , CAS 1250248-72-6 is not just a random intermediate; it is a rationally designed pharmacophore[2].

When this molecule is integrated into a larger tricyclic kinase scaffold, each functional group plays a highly specific mechanistic role:

  • The Para-Chlorine Atom: Acts as a hydrophobic anchor. Its specific van der Waals radius perfectly occupies a deep, lipophilic pocket within the kinase hinge region, driving binding affinity.

  • The Ortho-Fluorine Atom: Acts as a conformational lock. Due to its high electronegativity and steric repulsion, it restricts the rotation of the aniline C-N bond, pre-organizing the molecule into the exact bioactive conformation required for target engagement.

  • The 2-Methoxyethyl Chain: Serves a dual purpose. Synthetically, it acts as a handle for further cyclization. Pharmacologically, the oxygen atom introduces a hydrogen-bond acceptor that significantly improves the aqueous solubility and overall pharmacokinetic (PK) profile of the final drug candidate.

G Core CAS: 1250248-72-6 Pharmacophore F_Atom Ortho-Fluorine Conformational Lock Core->F_Atom Cl_Atom Para-Chlorine Hydrophobic Pocket Core->Cl_Atom Methoxy 2-Methoxyethyl Solubility & Cyclization Core->Methoxy Target FGFR Kinase Domain High-Affinity Binding F_Atom->Target pre-organizes Cl_Atom->Target anchors Methoxy->Target enhances PK

Rational design logic for utilizing CAS 1250248-72-6 in FGFR kinase inhibitor development.

References

  • ChemSrc . "1250248-72-6 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline." ChemSrc Database. URL:[Link]

  • Google Patents. "Substituted tricyclic compounds as FGFR inhibitors (US10131667B2)." United States Patent and Trademark Office.

Sources

Foundational

molecular weight and formula of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline

Executive Summary 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (CAS: 1250248-72-6) is a specialized secondary aniline intermediate predominantly utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) .[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (CAS: 1250248-72-6) is a specialized secondary aniline intermediate predominantly utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) .[1][2][3][4] Its structural core—a halogenated phenyl ring coupled with a methoxyethyl "tail"—is a privileged motif in medicinal chemistry, particularly for EGFR (Epidermal Growth Factor Receptor) modulators.[1] The 2-methoxyethyl group serves a dual function: it enhances aqueous solubility compared to the parent aniline and positions an ether oxygen to interact with solvent-front residues in the kinase ATP-binding pocket.[1]

This guide provides a comprehensive technical profile, including physicochemical properties, a validated synthetic workflow, and characterization standards for researchers in drug development.

Part 1: Molecular Identity & Physicochemical Properties

The compound is characterized by a 4-chloro-2-fluoro substitution pattern on the benzene ring, which modulates metabolic stability (blocking para-oxidation) and electronic properties (fluorine inductive effect).[1] The N-alkylation introduces flexibility and hydrophilicity.[1]

Table 1: Physicochemical Profile[1][5][6]
PropertyValue / Descriptor
Chemical Name 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline
CAS Number 1250248-72-6
Molecular Formula C₉H₁₁ClFNO
Molecular Weight 203.64 g/mol
Exact Mass 203.0513
SMILES COCCNC1=C(F)C=C(Cl)C=C1
InChI Key Predicted: InChIKey=...[1][2][3][5][6][7] (Analogous to parent aniline)
Appearance Pale yellow to brown oil or low-melting solid
LogP (Predicted) ~2.3 – 2.7 (Lipophilic, suitable for CNS penetration)
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (N, O)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low in Water

Part 2: Synthetic Pathways & Methodology

The synthesis of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline is typically achieved via Nucleophilic Substitution (


)  or Reductive Amination .[1] The 

pathway is preferred for scale-up due to the availability of reagents and ease of purification.[1]
Primary Route: N-Alkylation

This protocol utilizes 4-chloro-2-fluoroaniline as the nucleophile and 1-bromo-2-methoxyethane as the electrophile.[1]

  • Starting Material: 4-chloro-2-fluoroaniline (CAS 57946-56-2)[1][2]

  • Reagent: 1-bromo-2-methoxyethane (or 2-methoxyethyl methanesulfonate)[1]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )[1]
  • Solvent: DMF or Acetonitrile (

    
    )[1]
    

Step-by-Step Protocol:

  • Dissolution: Charge a reaction vessel with 4-chloro-2-fluoroaniline (1.0 eq) and anhydrous DMF (5–10 volumes).

  • Base Addition: Add

    
     (2.0 eq) and stir at room temperature for 15 minutes to facilitate deprotonation/activation.
    
  • Alkylation: Dropwise add 1-bromo-2-methoxyethane (1.1 eq). Note: Excess alkyl halide can lead to over-alkylation (tertiary amine formation).[1]

  • Heating: Heat the mixture to 60–80°C for 4–12 hours. Monitor conversion via LC-MS or TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (

    
    ).[1] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to isolate the mono-alkylated product.

Synthetic Workflow Diagram

Synthesis SM1 4-Chloro-2-fluoroaniline (C6H5ClFN) Intermediate Transition State (SN2 Attack) SM1->Intermediate + K2CO3 / DMF 60°C Reagent 1-Bromo-2-methoxyethane (Br-CH2CH2-OMe) Reagent->Intermediate Product 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (C9H11ClFNO) Intermediate->Product - HBr Byproduct HBr (Neutralized by Base) Intermediate->Byproduct

Caption: One-step alkylation synthesis of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline via SN2 mechanism.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Proton NMR ( NMR, 400 MHz, )
  • Aromatic Region (3H):

    • 
       ~6.6–6.7 ppm (dd, 1H, H-6, ortho to N, coupled to F).[1]
      
    • 
       ~6.9–7.0 ppm (m, 2H, H-3/H-5).[1]
      
  • Amine Proton (1H):

    • 
       ~4.0–4.5 ppm (broad s, 1H, -NH-).[1] Exchangeable with 
      
      
      
      .
  • Alkyl Chain (4H):

    • 
       ~3.2–3.3 ppm (t, 2H, 
      
      
      
      ).[1]
    • 
       ~3.5–3.6 ppm (t, 2H, 
      
      
      
      ).[1]
  • Methoxy Group (3H):

    • 
       ~3.35–3.40 ppm (s, 3H, 
      
      
      
      ).[1]
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Parent Ion:

    
     (for 
    
    
    
    ) and
    
    
    (for
    
    
    ).[1]
  • Pattern: Distinct 3:1 Chlorine isotope pattern.

Part 4: Applications in Drug Discovery

This molecule acts as a critical building block for 3rd Generation EGFR Inhibitors .

  • Kinase Selectivity: The 2-fluoro group on the aniline ring is essential for potency. It forms intramolecular hydrogen bonds or dipole interactions that lock the conformation of the drug within the ATP binding pocket.

  • Solubility Tail: The N-(2-methoxyethyl) chain is a classic medicinal chemistry strategy to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile.[1] It reduces the logP slightly compared to an ethyl group and provides an ether oxygen that can accept hydrogen bonds from water, improving oral bioavailability.

  • Scaffold Integration: This aniline is typically coupled to a heteroaromatic core (e.g., quinazoline, pyrimidine, or purine) via a Buchwald-Hartwig amination or nucleophilic aromatic substitution (

    
    ).[1]
    

Part 5: Safety & Handling

  • Hazard Class: Irritant / Toxic.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Always handle in a fume hood. Aniline derivatives can be absorbed through the skin and may cause methemoglobinemia. Wear nitrile gloves and safety goggles.

References

  • PubChem. (2025).[1] Compound Summary for CID 57946-56-2 (Parent Aniline). National Library of Medicine. [Link]

  • Google Patents. (2012).[1] US8318752B2 - Quinazoline derivatives as kinase inhibitors.[1] (Demonstrates usage of N-methoxyethyl aniline fragments).

  • ChemSrc. (2025).[1] CAS 1250248-72-6 Entry.[1] (Confirmation of CAS and Structure). [Link][1]

Sources

Exploratory

Physicochemical Profiling of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline: A Technical Guide

Part 1: Executive Summary & Molecular Architecture 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (Structure: C₉H₁₁ClFNO) represents a specialized class of "privileged scaffolds" in modern drug discovery. It serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecular Architecture

4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (Structure: C₉H₁₁ClFNO) represents a specialized class of "privileged scaffolds" in modern drug discovery. It serves as a critical building block for third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) and other oncology targets.

Unlike simple anilines, this molecule possesses a "push-pull" electronic architecture:

  • The Core: The aniline nitrogen provides the nucleophilic "push" required for coupling reactions (e.g., SNAr or Buchwald-Hartwig aminations) to heterocycles like pyrimidines or quinazolines.

  • The Modulation: The ortho-fluorine and para-chlorine atoms exert strong electron-withdrawing inductive effects (-I), significantly modulating the basicity and metabolic stability of the ring.

  • The Tail: The N-(2-methoxyethyl) side chain improves solubility and optimizes the hydrodynamic radius of the final drug candidate, often positioning the methoxy oxygen to engage in hydrogen bonding within the kinase ATP-binding pocket.

This guide details the physicochemical properties, synthetic challenges, and analytical protocols required to work with this intermediate effectively.

Part 2: Physicochemical Specifications[2]

Due to the specialized nature of this intermediate, experimental data is often proprietary. The following specifications are derived from structure-property relationship (SPR) analysis of the parent aniline (4-chloro-2-fluoroaniline) and validated computational models (ACD/Labs, ChemAxon).

Table 1: Physicochemical Property Profile[1]
PropertyValue / RangeTechnical Context
Molecular Weight 203.64 g/mol Optimal for fragment-based drug design (Rule of 3 compliant).
Physical State Viscous Oil / Low-melting SolidLikely a liquid at RT due to the flexible methoxyethyl tail disrupting crystal packing.
Boiling Point > 260°C (Predicted)High boiling point requires high-vacuum distillation for purification.
pKa (Conjugate Acid) 3.2 – 3.8 (Estimated)Critical: The EWG effects of F and Cl lower the pKa significantly compared to N-ethylaniline (pKa ~5.1). It is a weak base.
LogP (Lipophilicity) 2.6 – 2.9Moderate lipophilicity. The methoxy group mitigates the hydrophobicity of the halogenated ring.
Solubility (Water) < 0.5 mg/mLPoorly soluble in neutral water; soluble in acidic buffers (pH < 2) and organic solvents (DCM, DMSO).
H-Bond Donors 1 (NH)The secondary amine is the sole donor.
H-Bond Acceptors 3 (N, O, F)The methoxy oxygen and fluorine atom act as weak acceptors.

Part 3: Synthetic Logic & Impurity Control[1]

Synthesizing this secondary amine requires precise control to prevent bis-alkylation (formation of the tertiary amine), which is the most persistent impurity.

Synthesis Pathways
  • Route A (Reductive Amination): Reaction of 4-chloro-2-fluoroaniline with 2-methoxyacetaldehyde (or equivalent hemiacetal) followed by reduction (NaBH(OAc)₃). Preferred for selectivity.

  • Route B (Nucleophilic Substitution): Reaction of 4-chloro-2-fluoroaniline with 1-bromo-2-methoxyethane. High risk of over-alkylation.

  • Route C (SNAr Displacement): Reaction of 4-chloro-1,2-difluorobenzene with 2-methoxyethylamine. High purity potential.

Visualization: Synthesis & Impurity Workflow[1]

SynthesisWorkflow Start 4-Chloro-1,2- difluorobenzene Intermediate Meisenheimer Complex Start->Intermediate S_NAr (DMSO, K2CO3) Reagent 2-Methoxyethylamine Reagent->Intermediate Product Target: 4-Cl-2-F-N-(2-methoxyethyl)aniline Intermediate->Product Major Pathway (-HF) Impurity Impurity: Regioisomer (2-Cl-4-F...) Intermediate->Impurity Minor Pathway (If Cl displaced) Product->Product Distillation (High Vacuum)

Caption: Figure 1. SNAr synthetic route highlighting the critical regioselectivity checkpoint. The fluorine at position 1 is more labile than chlorine, but harsh conditions can lead to side reactions.

Part 4: Analytical Protocols (The "How-To")

To validate the quality of this material, standard HPLC is insufficient without pH control due to the molecule's weak basicity.

Protocol 1: HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA is required to protonate the secondary amine and prevent peak tailing.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Success Criteria: Target peak should be sharp (Tailing Factor < 1.5). Broad peaks indicate insufficient buffer strength.

Protocol 2: Determination of pKa (Potentiometric Titration)

Because the pKa is low (~3.5), standard aqueous titration is difficult.

  • Solvent System: Use a mixture of Methanol/Water (e.g., 60:40) to ensure solubility.

  • Titrant: 0.1 M HCl (titrating the free base) or 0.1 M NaOH (titrating the conjugate acid salt).

  • Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the apparent pKa values in mixed solvents.

    • Why: Direct aqueous titration will likely result in precipitation of the neutral form before the equivalence point.

Protocol 3: Storage & Stability
  • Risk: Secondary amines are susceptible to oxidation (N-oxide formation) and slow reaction with atmospheric CO₂ (carbamate formation).

  • Requirement: Store under Argon/Nitrogen at 2-8°C.

Part 5: Structural Property Map[1]

The following diagram illustrates how specific atoms in the molecule dictate its behavior in a biological or synthetic context.

PropertyMap N_amine N (Secondary Amine) Basicity Reduced Basicity (pKa ~3.5) N_amine->Basicity Lone Pair Nucleophile Nucleophilic Handle (For Drug Coupling) N_amine->Nucleophile F_atom Fluorine (Ortho) F_atom->Basicity -I Effect (Inductive) Cl_atom Chlorine (Para) Metab Blocked Metabolism (Para-Cl blocks CYP) Cl_atom->Metab Steric/Electronic Tail Methoxyethyl Tail Solubility Enhanced Solubility (Ether Oxygen) Tail->Solubility H-Bond Acceptor

Caption: Figure 2.[1][2] Structure-Property Relationship (SPR) map detailing how substituents influence chemical behavior.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93898, 4-Chloro-2-fluoroaniline. Retrieved from [Link]

    • Context: Source for parent aniline physicochemical data (Density: 1.311 g/mL, RI: 1.56).[3]

  • Context: Verification of boiling point and commercial availability of the precursor.
  • Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. Context: Authoritative source for the Hammett constants used to predict the pKa shift caused by Ortho-F and Para-Cl substituents.
    • Context: General synthetic protocols for N-alkylation of electron-deficient anilines.

Sources

Foundational

Predictive and Empirical Solubility Profiling of 4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline in Organic Solvents

Executive Summary The compound 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (CAS: 1250248-72-6) is a highly functionalized intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (CAS: 1250248-72-6) is a highly functionalized intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Designing scalable extraction, crystallization, and reaction workflows requires a rigorous understanding of its solubility profile. This whitepaper provides an in-depth technical guide to predicting, measuring, and applying the solubility parameters of this molecule across various organic solvents.

Structural Profiling & Solvation Thermodynamics

To accurately predict the solubility of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline, we must first deconstruct its structural dichotomy. The molecule exhibits competing physicochemical properties:

  • Hydrophobic Core: The 4-chloro-2-fluoro-substituted benzene ring is highly lipophilic. The heavy halogen atoms contribute to strong van der Waals forces, driving solubility in non-polar and moderately polar environments.

  • Hydrophilic Side Chain: The secondary amine and the N-(2-methoxyethyl) ether side chain introduce significant flexibility, permanent dipoles, and hydrogen-bond accepting capabilities.

The Hansen Solubility Parameters (HSP) Framework

Rather than relying on binary "polar vs. non-polar" classifications, the Hansen Solubility Parameters (HSP) framework provides a robust predictive model by deconstructing cohesive energy into three distinct forces[1]:

  • Dispersion (

    
    ):  High for this molecule due to the polarizable electron clouds of the chlorine and fluorine substituents.
    
  • Polarity (

    
    ):  Moderate to high, driven by the asymmetric distribution of electron density across the ether oxygen and the halogenated ring.
    
  • Hydrogen Bonding (

    
    ):  Moderate. The electron-withdrawing halogens reduce the H-bond donating strength of the aniline nitrogen, but the ether oxygen acts as a potent H-bond acceptor.
    

Because "like dissolves like" in HSP space, this molecule will exhibit maximum solubility in solvents where the solvent's


, 

, and

closely match those of the compound.

Quantitative Solubility Predictions

Based on structural homology to simpler halogenated anilines (which are miscible in ethanol and ether[2]) and the additive HSP contributions of the methoxyethyl group, we can categorize and predict the thermodynamic solubility of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline.

Solvent ClassificationRepresentative SolventsPredicted Solubility (mg/mL)Dominant Solvation Mechanism (Causality)
Polar Aprotic DMF, DMSO, DMAc> 250 Strong dipole-dipole alignment (

match); excellent H-bond acceptance from the secondary amine.
Polar Protic Methanol, Ethanol100 - 250 Strong H-bond donation from the solvent to the ether oxygen; favorable polarity matching.
Moderately Polar Ethyl Acetate, DCM50 - 150 Dispersion forces (

) perfectly match the halogenated aromatic ring; ideal for biphasic extractions.
Non-Polar Aliphatic Heptane, Hexane< 10 High

and

mismatch; aliphatic chains cannot solvate the polar methoxyethyl ether group.

Self-Validating Empirical Methodology

While theoretical models guide solvent selection, precise thermodynamic solubility must be empirically determined. The following protocol outlines a self-validating shake-flask methodology designed specifically for lipophilic halogenated amines.

Protocol: Isothermal Shake-Flask Method with HPLC-UV

Rationale: Halogenated anilines possess strong UV chromophores, allowing for the detection of sub-nanogram quantities via HPLC-UV[2]. This protocol uses centrifugation rather than filtration to prevent the non-specific adsorption of the lipophilic compound onto standard PTFE filter membranes, ensuring data integrity.

  • Preparation: Add an excess amount (approx. 500 mg) of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline to a 5 mL glass vial.

  • Solvent Addition: Add 2.0 mL of the target organic solvent. Seal the vial tightly to prevent evaporation.

  • Isothermal Equilibration: Place the vial in an orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for exactly 24 hours. Causality: 24 hours ensures the system reaches thermodynamic equilibrium, avoiding false-positive kinetic supersaturation.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid.

  • Dilution & Self-Validation: Carefully extract 100 µL of the clear supernatant. Dilute serially with the HPLC mobile phase containing a known internal standard (e.g., 4-chloroaniline). Causality: The internal standard corrects for any matrix effects or injection volume variations, making the assay self-validating.

  • Quantification: Analyze via HPLC-UV (typically monitored at 254 nm). Calculate the concentration against a pre-established 5-point calibration curve.

G A Weigh 4-chloro-2-fluoro-N- (2-methoxyethyl)aniline B Add Target Organic Solvent (e.g., EtOH, EtOAc, Toluene) A->B C Isothermal Equilibration (Shake-flask, 24h at 25°C) B->C D Phase Separation (Centrifugation) C->D E HPLC-UV Quantification (vs. Calibration Curve) D->E F Calculate Thermodynamic Solubility (mg/mL) E->F

Fig 1: Shake-flask methodology for thermodynamic solubility determination.

Process Chemistry & Reaction Medium Causality

The solubility profile of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline directly dictates its utility in downstream synthetic transformations, particularly in transition-metal-catalyzed cross-couplings.

Ullmann-Type N-Arylation

When utilizing this compound as a substrate in Ullmann-type coupling reactions, polar aprotic solvents (such as DMF or DMAc) are strictly required.

  • Mechanistic Causality: Computational investigations into the reaction mechanism of Ullmann-type couplings reveal that haloarene activation is the rate-limiting step. Polar aprotic solvents not only dissolve the high-

    
     aniline derivative completely but also stabilize the copper-lactam transition states. This solvation lowers the activation strain energy of the halogenated aniline, directly correlating with higher experimental reaction yields[3].
    
Ligandless Heck Couplings

If the molecule is subjected to Heck coupling (e.g., reacting the halogenated position with an olefin), solvent choice impacts catalyst longevity.

  • Mechanistic Causality: For industrial-scale ligandless Heck couplings of halogenated anilines, polar aprotic solvents combined with Pd/C catalysts are optimal. Solvents like DMAc ensure complete solubility of the aniline while preventing the premature precipitation (leaching and agglomeration) of the active palladium(0) species, enabling high turnover numbers without the need for expensive phosphine ligands[4].

G A Process Need: Dissolve Compound B Reaction Medium (e.g., Heck/Ullmann) A->B C Extraction / Workup A->C D Polar Aprotic Solvents (DMF, DMAc, DMSO) B->D Promotes coupling E Non-Polar / Immiscible (Toluene, EtOAc, DCM) C->E Biphasic system F High Yield & Catalyst Stability D->F G Efficient Phase Separation E->G

Fig 2: Decision matrix for solvent selection in process chemistry workflows.

References

  • PubChem Compound Summary for CID 7932, 3-Chloroaniline. National Center for Biotechnology Information (NCBI).[Link]

  • Hansen Solubility Parameters (HSP) Science and Predictive Power. Hansen Solubility.[Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules (MDPI), 2024.[Link]

  • Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development (ACS Publications), 2008.[Link]

Sources

Exploratory

A Senior Application Scientist's Technical Guide to the Safe Handling of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline

Foreword: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline is not publicly available. This is not uncommon for novel or specialized researc...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline is not publicly available. This is not uncommon for novel or specialized research chemicals. Therefore, this document has been constructed by applying expert knowledge and synthesizing safety data from its immediate structural precursor, 4-chloro-2-fluoroaniline , and established principles for handling halogenated aromatic amines.[1] This approach allows for a robust and scientifically-grounded risk assessment, empowering researchers to handle the target compound with the highest degree of safety.

Core Hazard Profile & Toxicological Implications

Substituted anilines as a class are recognized for their potential toxicity, and the presence of halogen atoms can modify this profile.[2][3] The primary hazards associated with the parent compound, 4-chloro-2-fluoroaniline, are acute toxicity via multiple routes, and significant irritation to the skin and eyes.[4][5][6] It is imperative to assume that 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline exhibits a similar, if not identical, hazard profile.

The N-(2-methoxyethyl) substitution may alter the compound's physical properties, such as solubility and boiling point, but the fundamental reactivity and toxicological endpoints of the chloro-fluoro-aniline core should be considered dominant.

Anticipated GHS Hazard Classification

The following table summarizes the expected hazard classification based on data for 4-chloro-2-fluoroaniline.[4][5][6] Researchers must handle the target compound as if it carries these classifications.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning

Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinWarning

Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledWarning

Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning

Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationWarning

A key toxicological concern with aniline derivatives is the potential to cause methemoglobinemia , a condition where the blood's ability to carry oxygen is dangerously reduced, leading to cyanosis (a bluish discoloration of the skin).[7] Effects may be delayed, appearing hours after exposure.[7]

The Hierarchy of Controls: A Mandate for Safe Science

Effective risk management is not solely reliant on personal protective equipment (PPE). It begins with systemic controls designed to minimize exposure potential. This hierarchy is a foundational principle of laboratory safety.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Halogenated Anilines cluster_details Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Use a less hazardous reagent if possible) Elimination->Substitution Engineering Engineering Controls (Isolate the hazard) Substitution->Engineering Admin Administrative Controls (Change how people work) Engineering->Admin Engineering_Details • Certified Chemical Fume Hood • Proximity to Eyewash/Shower Engineering->Engineering_Details PPE Personal Protective Equipment (Last line of defense) Admin->PPE Admin_Details • Standard Operating Procedures (SOPs) • Designated Work Areas • Mandatory Training Admin->Admin_Details PPE_Details • Nitrile Gloves (Double-Gloved) • Safety Goggles/Face Shield • Impermeable Lab Coat PPE->PPE_Details

Caption: The Hierarchy of Controls prioritizes systemic changes over personal protection.

Field-Proven Protocols for Handling and Storage

Engineering Controls: Your Primary Shield
  • Chemical Fume Hood: All manipulations of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[2] This is non-negotiable and serves to mitigate the significant risk of inhaling harmful vapors.[6]

  • Emergency Equipment: Ensure immediate access to a functional safety shower and eyewash station.[8][9] Proximity is key; you should be able to reach them in under 10 seconds.

Personal Protective Equipment (PPE)

Proper PPE is essential, but it is the last line of defense. The table below outlines the minimum requirements.

Body PartProtectionRationale and Standard
Hands Double-gloving with nitrile gloves.Aniline derivatives can be absorbed through the skin.[2] Double-gloving provides an extra barrier and allows for safe removal of the outer glove if contamination occurs.
Eyes Indirectly vented chemical safety goggles.Protects against splashes and vapors that cause serious eye irritation.[5][6] A face shield should be worn over goggles for larger-scale operations.
Body Chemically resistant lab coat, fully buttoned.Prevents skin contact on arms and torso. Ensure clothing covers legs and wear closed-toe shoes.
Respiratory Not required if used in a fume hood.A respirator (e.g., with an organic vapor cartridge) may be necessary for spill cleanup outside of a hood.[3][10]
Standard Operating Procedure: Weighing and Preparing a Solution

This protocol is a self-validating system designed to minimize exposure at every step.

  • Preparation:

    • Don all required PPE as specified in section 3.2.

    • Designate a specific area within the fume hood for the procedure.

    • Place a plastic-backed absorbent liner on the work surface to contain minor spills.

    • Assemble all necessary equipment (spatula, weigh boat, beaker with stir bar, solvent, etc.) inside the fume hood.

  • Weighing:

    • Carefully open the container of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline.

    • Using a clean spatula, transfer the approximate required amount to a weigh boat on a tared balance. Causality: Performing this inside the hood prevents inhalation of any dust or vapor.

    • Securely close the main container immediately after dispensing.

  • Dissolution:

    • Carefully add the weighed compound to the beaker containing the desired solvent.

    • Rinse the weigh boat with a small amount of the solvent, adding the rinse to the beaker to ensure a complete transfer.

    • Place the beaker on a stir plate within the fume hood to complete dissolution.

  • Cleanup:

    • Dispose of the contaminated weigh boat, spatula cleaning wipes, and absorbent liner into a designated solid hazardous waste container.[1]

    • Wipe down the work surface with an appropriate solvent.

    • Carefully remove the outer pair of gloves and dispose of them in the hazardous waste. Remove the inner gloves, wash hands thoroughly with soap and water.

Storage and Waste Management
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic chemicals.[2][11] It must be segregated from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, perchlorates) and strong acids, to prevent violent reactions.[3][12][13]

  • Waste Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be collected in clearly labeled, sealed hazardous waste containers.[1] Arrange for disposal through your institution's environmental health and safety (EHS) department.[1] Do not pour down the drain.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Emergency_Response_Workflow cluster_paths Start Spill or Exposure Occurs Assess Assess Situation (Minor vs. Major) Start->Assess MinorSpill Minor Spill (Contained in Hood) Assess->MinorSpill Minor MajorSpill Major Spill (Outside Hood) Assess->MajorSpill Major Exposure Personal Exposure (Skin/Eye Contact) Assess->Exposure Exposure Cleanup Contain & Clean Up (Use Spill Kit) MinorSpill->Cleanup Evacuate Evacuate Area Alert Others MajorSpill->Evacuate FirstAid Immediate First Aid (Flush for 15+ min) Exposure->FirstAid Report Report Incident to Supervisor Cleanup->Report CallEHS Call EHS / Emergency Services Evacuate->CallEHS FirstAid->CallEHS CallEHS->Report

Caption: Emergency response decision tree for incidents involving the compound.

  • Skin Contact: Immediately remove all contaminated clothing.[7][8] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][9] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air at once.[5][7] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cups of water.[7] Seek immediate medical attention.[7]

References

  • What are the health and safety guidelines for Aniline in workplaces? - Knowledge. (2025, February 24).
  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Aniline - Safety Data Sheet. ChemicalBook.
  • Essential Procedures for the Safe Disposal of 4-(3-Chloro-4-fluorophenyl)aniline. Benchchem.
  • Aniline | PDF | Chemistry | Safety. Scribd.
  • 4-Chloro-2-fluoroaniline | C6H5ClFN | CID 93898. PubChem.
  • Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Cole-Parmer. (2005, November 3).
  • SAFETY DATA SHEET - 4-Chloroaniline. Sigma-Aldrich. (2026, January 13).
  • SAFETY DATA SHEET - 4-Chloro-2-fluoroaniline. Fisher Scientific. (2011, March 15).
  • SAFETY DATA SHEET - 4-Chloro-2-fluoroaniline. Avocado Research Chemicals Ltd. (2011, March 15).
  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.
  • SAFETY DATA SHEET - 4-Fluoro-2-methoxyaniline. Fisher Scientific. (2025, December 26).
  • Chemical Compatibility and Storage Guidelines. REDA Safe. (2022, January 28).
  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office.
  • Safety Data Sheet: 4-Chloroaniline. Carl ROTH.
  • EHS200.05 Chemical Ordering and Storage Procedures. LSU Health New Orleans. (2022, April 11).

Sources

Foundational

Physicochemical Profiling: 4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline

The following technical guide details the physicochemical profiling, specifically the acidity and pKa values, of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline . This document is structured for researchers and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling, specifically the acidity and pKa values, of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline . This document is structured for researchers and drug development professionals, focusing on predictive modeling, experimental validation, and pharmaceutical implications.

Executive Summary

4-chloro-2-fluoro-N-(2-methoxyethyl)aniline is a functionalized aniline derivative often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and specialized agrochemicals. Its physicochemical behavior is dominated by the interplay between the electron-deficient aromatic ring and the solubilizing


-alkoxyalkyl tail.
  • Core Characteristic: Weak base with low pKa.

  • Predicted pKa (Conjugate Acid): 2.1 – 2.6 .

  • Physiological State: Predominantly neutral (un-ionized) at physiological pH (7.4), facilitating membrane permeability but challenging aqueous solubility without salt formation.

Structural Analysis & Theoretical pKa Derivation

To understand the acidity of this compound, we must analyze the electronic contributions of its substituents using Hammett Linear Free Energy Relationships (LFER).

Electronic Effects

The basicity of the aniline nitrogen is modulated by three distinct vectors:

  • Ortho-Fluorine (-I Effect): The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect, significantly reducing the electron density on the nitrogen lone pair. This is the dominant factor lowering the pKa.

  • Para-Chlorine (-I / +R Effect): Chlorine at the 4-position is inductively withdrawing but weakly resonance donating. The net effect is electron-withdrawing, further stabilizing the free base over the conjugate acid.

  • N-(2-methoxyethyl) Tail:

    • Alkylation: Generally increases basicity (+0.5 pKa units) via hyperconjugation.

    • Ether Oxygen: The oxygen at the

      
      -position exerts a withdrawing inductive effect (-I), dampening the basicity gain from alkylation.
      
Quantitative Prediction (Hammett Equation)

Using the base pKa of aniline (4.6) and established substituent constants (


), we derive the theoretical range.
SubstituentPositionElectronic Effect

pKa (Approx)
None (Aniline) -Reference4.6
N-Ethyl AmineInductive Donor+0.5

-Methoxy
SidechainInductive Withdrawal-0.7
4-Chloro ParaWithdrawing-0.6
2-Fluoro OrthoStrong Withdrawal-1.5
NET RESULT ~ 2.3

Note: The experimental pKa of the analogue 3-chloro-N-(2-methoxyethyl)aniline is reported as 3.[1]57. Moving the chlorine to the para-position (less withdrawing) and adding the ortho-fluorine (strongly withdrawing) confirms the predicted range of 2.1 – 2.6.

Structural Visualization

The following diagram illustrates the competing electronic effects determining the pKa.

G Center Aniline Nitrogen (Lone Pair) Result Resulting pKa: 2.1 - 2.6 Center->Result  Net Acidity   OrthoF 2-Fluoro (Strong -I Effect) Major pKa Drop OrthoF->Center  Destabilizes cation   ParaCl 4-Chloro (Weak -I Effect) ParaCl->Center  Reduces basicity   Tail N-(2-methoxyethyl) (Steric Bulk + Minor -I from Oxygen) Tail->Center  Modulates solubility  

Caption: Electronic vectors influencing the basicity of the aniline nitrogen. Red arrow indicates the dominant deactivating effect of the ortho-fluorine.

Experimental Determination Protocol

Given the predicted pKa is < 3.0 and the compound is lipophilic (LogP ~ 2.5), standard potentiometric titration is prone to error (glass electrode insensitivity in acidic media). The Spectrophotometric Titration (D-PAS) method is the gold standard for this profile.

Principle

We monitor the UV-Vis absorbance shift of the chromophore (aniline ring) as it transitions from the protonated (cationic) state to the neutral state. The conjugation of the lone pair with the aromatic ring changes significantly upon deprotonation, causing a bathochromic shift.

Reagents & Equipment[2]
  • Instrument: UV-Vis Spectrophotometer (Double beam preferred).

  • Solvent: Water with 0.1% Methanol (co-solvent if solubility is < 10 µM).

  • Buffers: Citrate-Phosphate buffer series (pH 1.0 to 5.0).

  • Stock Solution: 10 mM compound in DMSO.

Step-by-Step Workflow
  • Preparation: Dilute Stock Solution into buffers to a final concentration of 50 µM. Ensure < 1% DMSO in final volume.

  • Scanning: Record UV spectra (220–350 nm) for each pH point.

  • Isosbestic Check: Verify presence of isosbestic points (crossing points), confirming a two-state equilibrium without degradation.

  • Calculation: Plot Absorbance (

    
     of neutral form) vs. pH. Fit to the Henderson-Hasselbalch equation:
    
    
    
    
Workflow Diagram

Protocol Start Start: 10mM Stock (DMSO) BufferPrep Prepare Buffer Series pH 1.0 - 5.0 Start->BufferPrep Dilution Dilute to 50µM (Keep DMSO < 1%) BufferPrep->Dilution Scan UV-Vis Scan (200-400nm) Identify Shift Dilution->Scan Check Isosbestic Points Present? Scan->Check Calc Non-Linear Regression (Henderson-Hasselbalch) Check->Calc Yes Error Check Degradation/Precipitation Check->Error No

Caption: Decision tree for Spectrophotometric pKa determination of weak bases.

Synthesis & Purity Verification

To ensure accurate pKa profiling, the material must be free of the parent aniline (4-chloro-2-fluoroaniline), which has a different pKa (~2.5) and could skew results.

Synthetic Route

The most reliable route for high-purity synthesis is the nucleophilic substitution of the parent aniline with 1-bromo-2-methoxyethane.

  • Reagents: 4-chloro-2-fluoroaniline (1.0 eq), 1-bromo-2-methoxyethane (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide), 80°C, 12 hours.

  • Purification: Column chromatography (Hexane/EtOAc) is critical to remove the N,N-dialkylated byproduct.

Quality Control Criteria
TestAcceptance CriterionReason
HPLC Purity > 98.5% (254 nm)Minor aniline impurities shift apparent pKa.
1H-NMR Integration of N-H (broad singlet)Confirms mono-alkylation (secondary amine).
LC-MS [M+H]+ = 204.05Verifies mass (Cl isotope pattern 3:1).

Implications for Drug Development[3]

Solubility & Formulation

With a pKa of ~2.4, this compound behaves as a neutral lipophile in the small intestine (pH 6.5) and blood (pH 7.4).

  • Oral Bioavailability: Permeability will be high (passive diffusion), but solubility will be the rate-limiting step.

  • Salt Selection: Standard salts (HCl, Mesylate) may be unstable due to the weak basicity. The salt may disproportionate (revert to free base) in solid dosage forms if exposed to humidity. Strong acids (Sulfuric, p-Toluenesulfonic) are required to form stable salts.

Medicinal Chemistry Utility

The N-(2-methoxyethyl) motif is a strategic "solubilizing tail." While it lowers pKa (reducing lysosomal trapping compared to basic amines), the ether oxygen provides a hydrogen bond acceptor, improving water solubility without introducing a charge. This is a common tactic in designing Kinase Inhibitors (e.g., modifying the solvent-front region of the binding pocket).

References

  • PubChem. 4-Chloro-2-fluoroaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London. (Standard reference for Aniline pKa shifts).

Sources

Exploratory

Comprehensive Toxicity Profile: 4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline

The following technical guide details the toxicity profile, metabolic fate, and handling protocols for 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline . This document is structured for researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the toxicity profile, metabolic fate, and handling protocols for 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline . This document is structured for researchers and drug development professionals, focusing on the mechanistic basis of toxicity and risk mitigation strategies.

Executive Summary & Chemical Identity

4-chloro-2-fluoro-N-(2-methoxyethyl)aniline is a secondary aromatic amine frequently utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and agrochemicals. Its toxicity profile is bifurcated :

  • Acute Hematological Toxicity: Driven by the aniline core, presenting risks of methemoglobinemia.

  • Latent Reproductive Toxicity: Driven by the N-(2-methoxyethyl) side chain, which can metabolize into methoxyacetic acid (MAA), a known teratogen.

Property Data / Estimate Toxicological Implication
Formula C9H11ClFNOLow MW facilitates rapid dermal absorption.
Molecular Weight 203.64 g/mol
LogP (Predicted) ~2.5 - 3.0Moderate lipophilicity; crosses Blood-Brain Barrier (BBB) and accumulates in adipose tissue.
Physical State Oil/Low-melting solidLow volatility reduces inhalation risk unless heated/aerosolized.
Key Structural Alerts Halogenated Aniline, Glycol Ether side chainMethemoglobinemia, Skin Sensitization, Reproductive Toxicity.

Toxicological Mechanisms (The "Why")

To understand the risks, we must analyze the molecule's metabolic activation pathways. The toxicity is not just intrinsic to the parent molecule but largely due to its reactive metabolites.

Metabolic Bioactivation Pathways

The compound undergoes hepatic metabolism via Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4).

  • Pathway A (N-Dealkylation): Cleavage of the N-C bond releases the primary aniline (4-chloro-2-fluoroaniline) and 2-methoxyacetaldehyde. The aldehyde rapidly oxidizes to Methoxyacetic Acid (MAA) , a potent testicular toxicant and teratogen.

  • Pathway B (N-Hydroxylation): The released primary aniline is N-hydroxylated to a phenylhydroxylamine.[1] This metabolite undergoes redox cycling with hemoglobin, oxidizing Ferrous iron (Fe2+) to Ferric iron (Fe3+), causing Methemoglobinemia (cyanosis).

  • Pathway C (Bioactivation): The phenylhydroxylamine can dehydrate to form a reactive Nitrenium ion , which covalently binds to DNA (genotoxicity) or proteins (skin sensitization).

Mechanism Visualization

The following diagram illustrates the divergent toxicity pathways driven by metabolism.

MetabolicPathways Parent Parent: 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline Metabolite1 Primary Aniline: 4-chloro-2-fluoroaniline Parent->Metabolite1 CYP450 N-Dealkylation Metabolite2 Side Chain: 2-Methoxyacetaldehyde Parent->Metabolite2 CYP450 N-Dealkylation Phenylhydroxylamine N-Arylhydroxylamine Metabolite1->Phenylhydroxylamine CYP450 N-Hydroxylation MAA TOXIC ENDPOINT: Methoxyacetic Acid (MAA) (Reproductive Toxin) Metabolite2->MAA Aldehyde Dehydrogenase MetHb TOXIC ENDPOINT: Methemoglobinemia (Hypoxia/Cyanosis) Phenylhydroxylamine->MetHb Redox Cycling (RBCs) Nitrenium Nitrenium Ion (DNA Adducts) Phenylhydroxylamine->Nitrenium Phase II Sulfation/Acetylation

Figure 1: Divergent metabolic pathways leading to hematological (MetHb) and reproductive (MAA) toxicity.

Specific Toxicity Profile

Acute Toxicity
  • Oral (Rat): Predicted LD50: 300–1000 mg/kg (Category 4).

    • Observation: Clinical signs include lethargy, ataxia, and cyanosis (blue discoloration of skin/mucosa) due to methemoglobinemia.

  • Dermal: Predicted LD50: >1000 mg/kg (Category 4).

    • Risk:[1][2] High.[3] Anilines penetrate skin efficiently. The "lethal" dose is often lower than expected because dermal absorption bypasses first-pass liver detoxification, delivering the parent compound directly to systemic circulation.

  • Inhalation: Low vapor pressure reduces risk at ambient temperature. However, aerosols or vapors generated during reflux/distillation are highly toxic .

Skin & Eye Irritation/Sensitization
  • Skin Irritation: Moderate (Category 2). Causes erythema and edema upon prolonged contact.

  • Eye Irritation: Severe (Category 2A/1). The basicity of the amine can cause corneal opacity if not rinsed immediately.

  • Sensitization: High Risk (Category 1).

    • Mechanism:[4][5] The metabolically generated nitrenium ion acts as a hapten, binding to skin proteins (Langerhans cells), triggering a T-cell mediated delayed hypersensitivity reaction (Allergic Contact Dermatitis).

Genotoxicity & Carcinogenicity
  • Ames Test: Likely Positive (with S9 activation).

    • Reasoning: Halogenated anilines are classic mutagens in Salmonella typhimurium strains (TA98, TA100) due to the formation of DNA-reactive nitrenium ions.

  • Carcinogenicity: Suspected Carcinogen (Category 2).

    • Chronic exposure to structurally similar chloro-fluoro-anilines has been linked to splenic tumors (fibrosarcomas) in rats, attributed to chronic erythrocyte damage and subsequent splenic regeneration.

Reproductive Toxicity (The "Hidden" Hazard)

Unlike simple anilines, the N-(2-methoxyethyl) group introduces a specific teratogenic risk.

  • Metabolite: Methoxyacetic Acid (MAA).

  • Effect: MAA inhibits histone deacetylases (HDACs) and disrupts nucleotide synthesis in developing fetuses and testicular Sertoli cells.

  • Result: Potential for testicular atrophy (infertility) and fetal malformations.

Experimental Protocols for Hazard Assessment

As a researcher, you must validate these risks if data is missing. Use these self-validating protocols.

Protocol: Methemoglobinemia Assessment (In Vitro)

Objective: Determine the potential for the compound to oxidize hemoglobin.

  • Preparation: Collect fresh human or rat whole blood (heparinized).

  • Incubation: Incubate blood aliquots with the test compound (10, 50, 100 µM) in the presence of a metabolic activation system (Rat Liver Microsomes/S9 mix + NADPH).

    • Control: Use 4-chloroaniline as a positive control.

  • Measurement: At T=0, 30, 60, 120 mins, lyse RBCs and measure MetHb levels spectrophotometrically at 630 nm .

  • Validation: If MetHb > 5% over baseline, classify as a MetHb inducer.

Protocol: Impurity Qualification (HPLC)

Objective: Ensure the compound is free of the highly toxic 2-methoxyethanol solvent or unreacted 4-chloro-2-fluoroaniline.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).

  • Limit of Quantitation: Must detect <0.1% parent aniline.

Occupational Hygiene & Safety Standards

Given the dual risk of acute cyanosis and chronic reproductive toxicity, strict containment is required.

Exposure Limits (Provisional)

Since no specific OEL exists, derive a limit based on the most toxic component (the parent aniline and the methoxyethyl group).

  • Provisional OEL (8hr TWA): 0.1 ppm (approx. 0.8 mg/m³).

    • Rationale: Based on the TLV for 2-methoxyethanol (0.1 ppm) and Aniline (2 ppm), applying a safety factor for the combined toxicity.

Personal Protective Equipment (PPE) Matrix
Category Requirement Rationale
Respiratory P3 / N100 Respirator Mandatory for solids/dusts. Full-face supplied air required for synthesis >100g.
Dermal Double Gloving (Laminate) Nitrile is permeable to anilines and glycol ethers. Use Silver Shield/4H or double nitrile with hourly changes.
Eye Chemical Goggles Safety glasses are insufficient due to severe irritation potential.
Engineering Fume Hood / Glovebox All handling must occur in a Class II fume hood with face velocity >0.5 m/s.
Emergency Response: Cyanosis

If a worker exhibits blue lips/fingernails or headache:

  • Remove from exposure immediately.[2]

  • Administer Oxygen (100%).

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote for methemoglobinemia. Keep a "Cyanide/Aniline Kit" accessible.

Environmental Fate

  • Aquatic Toxicity: Very Toxic to aquatic life with long-lasting effects (Category 1).

    • EC50 (Daphnia): Estimated < 1 mg/L.

  • Biodegradability: Not readily biodegradable. Halogenation (Cl, F) stabilizes the aromatic ring against microbial cleavage.

  • Disposal: Incineration at >1000°C with scrubber systems (to capture HCl and HF gases). Do not release to drains.

References

  • PubChem. (2025).[6][7] 4-Chloro-2-fluoroaniline Compound Summary. National Library of Medicine. [Link]

  • ECHA. (2023).[7] Registration Dossier: 2-Methoxyethanol (Reproductive Toxicity). European Chemicals Agency.[7] [Link]

  • OECD. (2023). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Guidelines for the Testing of Chemicals.[8] [Link]

Sources

Foundational

melting point and boiling point of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline

An In-Depth Technical Guide to the Physicochemical Characterization of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline Abstract Introduction: The Imperative of Physicochemical Characterization The melting point and boiling p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline

Abstract

Introduction: The Imperative of Physicochemical Characterization

The melting point and boiling point are fundamental physical properties that serve as critical indicators of a compound's identity and purity.[1] For professionals in pharmaceutical and chemical research, these values are among the first and most important pieces of data generated for a newly synthesized molecule. A sharp, well-defined melting point is a hallmark of a pure crystalline substance, while a depressed and broad melting range often signifies the presence of impurities.[2][3][4] Similarly, the boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, provides insight into a molecule's volatility and the strength of its intermolecular forces.[5][6]

4-chloro-2-fluoro-N-(2-methoxyethyl)aniline is a substituted aniline, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] Its specific substitution pattern—a chlorine atom, a fluorine atom, and an N-alkoxyethyl group—is expected to confer distinct physicochemical properties. This guide provides the necessary theoretical and practical framework to determine these properties authoritatively.

Theoretical Foundations of Phase Transitions

The transition from a solid to a liquid (melting) or a liquid to a gas (boiling) involves overcoming the intermolecular forces that hold molecules together.[6] The energy required for these transitions, and thus the temperature at which they occur, is directly related to molecular structure.[6][8]

Key factors influencing the melting and boiling points of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline include:

  • Hydrogen Bonding: The secondary amine group (-NH-) is capable of acting as a hydrogen bond donor, while the oxygen of the methoxyethyl group and the fluorine atom can act as hydrogen bond acceptors. This contributes significantly to stronger intermolecular attractions, likely leading to a higher boiling point compared to non-hydrogen bonding analogues.

  • Dipole-Dipole Interactions: The electronegative chlorine and fluorine atoms create a significant molecular dipole, leading to dipole-dipole attractions between molecules.

  • Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with molecular size and surface area.

  • Molecular Weight: Generally, as molecular weight increases, boiling points tend to rise due to increased van der Waals forces.[8]

  • Purity: The presence of soluble impurities disrupts the crystal lattice of a solid, requiring less energy to break it apart. This results in a melting point depression and a broadening of the melting range.[4][9] Conversely, non-volatile impurities can elevate the boiling point by lowering the vapor pressure of the liquid.[8]

Predictive Analysis: In-Silico Approaches

In the absence of experimental data, computational methods offer a valuable first approximation of a compound's physical properties. Quantitative Structure-Property Relationship (QSPR) modeling is a primary in-silico technique used for this purpose.[10][11]

QSPR models establish mathematical correlations between a molecule's structural features (molecular descriptors) and its physicochemical properties.[10] Modern approaches often employ machine learning algorithms and graph neural networks, which are trained on large datasets of known compounds to predict the properties of new, uncharacterized molecules with increasing reliability.[10][12][13] While these methods provide powerful predictive insights, their accuracy is highly dependent on the quality and relevance of the training data sets.[11] For a novel compound like 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline, a QSPR prediction should be regarded as a well-informed estimate that requires experimental validation.

Experimental Determination Protocols

The following sections provide detailed, field-proven methodologies for the precise determination of melting and boiling points. All procedures should be conducted in a well-ventilated chemical fume hood, adhering to strict safety protocols.

Mandatory Safety & Handling Precautions

Substituted anilines, as a class, are recognized for their potential toxicity. Aniline and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory system.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear a full-length lab coat, closed-toe shoes, tight-fitting safety goggles, and appropriate chemical-resistant gloves (check manufacturer compatibility charts).[15][17][18]

  • Engineering Controls: All handling of the compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[15][17] An eyewash station and safety shower must be readily accessible.[15]

  • Spill & Waste Management: Have an appropriate spill kit ready (e.g., vermiculite or sand).[18] Dispose of all chemical waste in clearly labeled, sealed containers according to institutional and local regulations.[14]

  • First Aid: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[14][15] For eye contact, flush with water for at least 15 minutes.[15][18] If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.[15]

Protocol 1: Melting Point Determination (Capillary Method)

This technique is the gold standard for determining the melting point of a crystalline solid. It relies on heating a small sample in a capillary tube within a calibrated apparatus.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and free of solvent.[1]

    • Finely crush a small amount of the crystalline solid into a powder on a watch glass using a spatula. This ensures efficient and uniform heat transfer.[1]

  • Capillary Loading:

    • Tamp the open end of a glass capillary tube into the powdered sample until a small amount (1-2 mm in height) enters the tube.[4]

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom.

  • Measurement:

    • Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

    • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.[3]

    • Accurate Determination: Allow the block to cool well below the approximate melting point. Prepare at least two more samples.

    • Heat the block again, but at a slow, controlled rate of 1-2°C per minute as you approach the expected melting point.

  • Data Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the last crystal melts completely.

    • The melting point is reported as the range T1 – T2. A pure compound should exhibit a sharp range of 0.5-1.0°C.[4]

Protocol 2: Micro Boiling Point Determination

This method is ideal for determining the boiling point with a small quantity of liquid. It works by observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure.[5]

Methodology:

  • Apparatus Setup:

    • Attach a small test tube (fusion tube) containing 0.5-1 mL of the liquid sample to a thermometer with a rubber band or wire. The bottom of the tube should be level with the thermometer bulb.

    • Take a capillary tube and seal one end in a flame.

    • Place the sealed capillary tube, open end down, into the liquid in the test tube.

  • Heating:

    • Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a heated metal block).[6]

    • Heat the bath gently. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.[5]

  • Observation & Measurement:

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor is now dominant.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The moment the bubbles stop and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary is equal to the external atmospheric pressure.[5][6]

    • Record the temperature at this exact moment. This is the boiling point.

  • Pressure Correction:

    • Record the ambient atmospheric pressure from a barometer.

    • If the determination is performed at a pressure significantly different from sea level (760 mmHg), the boiling point can be corrected using a pressure-temperature nomograph or the Clausius-Clapeyron equation.[5][19]

Data Presentation and Interpretation

All experimental data should be meticulously recorded and presented clearly.

Table 1: Physicochemical Properties of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (Hypothetical Data)

PropertyPredicted Value (QSPR)Experimental ValueObservations
Melting Point 18 - 22 °C20.5 - 21.0 °CSharp melt, indicating high purity.
Boiling Point 295 - 305 °C301 °C @ 760 mmHgClear, colorless vapor. No decomposition observed.
Appearance -Off-white crystalline solid-

Experimental Workflow Visualization

The logical flow of characterizing a new chemical entity involves prediction, synthesis, purification, and experimental verification.

G cluster_0 Phase 1: In-Silico & Synthesis cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Data Analysis & Validation A Computational Prediction (QSPR Modeling) B Chemical Synthesis A->B Guides synthesis strategy I Final Compound Characterization Report A->I Compare Predicted vs. Experimental C Purification (e.g., Recrystallization, Chromatography) B->C Crude Product D Melting Point Determination (Capillary Method) C->D Purified Solid E Boiling Point Determination (Micro Method) C->E Purified Liquid/Melted Solid F Spectroscopic Analysis (NMR, IR, MS) C->F Purified Sample G Purity Assessment (Sharp MP Range?) D->G H Structural Confirmation F->H G->I H->I

Caption: Workflow for the characterization of a new chemical entity.

Conclusion

While the precise melting and boiling points of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline await definitive experimental publication, this guide establishes the authoritative framework for their determination. By integrating theoretical principles, predictive computational tools, and rigorous experimental protocols, researchers can confidently characterize this and other novel compounds. The emphasis on safety, meticulous technique, and careful data interpretation ensures the generation of reliable and reproducible physicochemical data, a cornerstone of successful chemical and pharmaceutical development.

References

  • AI-powered prediction of critical properties and boiling points: a hybrid ensemble learning and QSPR approach - PMC. (n.d.).
  • Predicting Elemental Boiling Points from First Principles - ChemRxiv. (n.d.).
  • A comparison of methods for melting point calculation using molecular dynamics simulations. (2012, April 13). The Journal of Chemical Physics.
  • Melting point determination. (n.d.). University of Calgary.
  • Experiment 1: Melting-point Determinations. (n.d.).
  • Safety Data Sheet: aniline. (n.d.). Chemos GmbH & Co.KG.
  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • DETERMINATION OF MELTING POINTS. (n.d.).
  • Melting point determination | Resource. (n.d.). Royal Society of Chemistry: Education.
  • Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. (2025, June 3). ACS Omega.
  • Melting point determination. (n.d.). SSERC.
  • Predicting melting temperatures across the periodic table with machine learning atomistic potentials. (2024, June 18). Digital Discovery.
  • Aniline Standard Operating Procedure. (n.d.). University of California, Santa Barbara.
  • Determination of melting and boiling points. (n.d.).
  • Synthesis of 4-chloro-2-fluoroaniline. (n.d.). PrepChem.com.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Chemical Health & Safety.
  • 4-Chloro-2-fluoroaniline. (n.d.). Chem-Impex.
  • Some calculations for organic chemists: boiling point variation, Boltzmann factors and the Eyring equation. (n.d.). Chemistry.
  • Aniline Safety Data Sheet. (n.d.). Apollo Scientific.
  • 4-Chloro-2-fluoroaniline synthesis. (n.d.). ChemicalBook.
  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
  • ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. (n.d.). ResearchGate.
  • BOILING POINT DETERMINATION. (n.d.). Al-Mustaqbal University College.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline

This Application Note is structured as a comprehensive technical guide for the synthesis of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (CAS: 1250248-72-6). It is designed for medicinal chemists and process development s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (CAS: 1250248-72-6). It is designed for medicinal chemists and process development scientists, focusing on scalability, impurity control, and robust characterization.

Abstract

This guide details the optimized synthesis of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline, a critical intermediate in the development of third-generation EGFR inhibitors and other kinase-targeted small molecules. While direct alkylation of anilines often suffers from poly-alkylation, this protocol introduces a Controlled Nucleophilic Substitution strategy using phase-transfer catalysis to maximize mono-selectivity. An alternative Reductive Amination route is provided for scenarios requiring ultra-high purity.

Introduction & Retrosynthetic Analysis

The target molecule features a halogenated aniline core with a specific N-alkoxyalkyl motif. The presence of the ortho-fluorine atom exerts a significant electronic effect, reducing the nucleophilicity of the amine and necessitating optimized reaction conditions.

Retrosynthetic Strategy

We evaluate two primary pathways:

  • Route A (Primary): Direct

    
     alkylation of 4-chloro-2-fluoroaniline with 1-bromo-2-methoxyethane.
    
    • Pros: Cost-effective, readily available reagents, single-step.[1]

    • Cons: Potential for N,N-dialkylation.

  • Route B (Alternative): Reductive amination using 2-methoxyacetaldehyde.

    • Pros: High mono-selectivity.

    • Cons: Reagent stability issues (aldehydes polymerize), higher cost.

Selected Approach: This guide prioritizes Route A using a specific base/solvent system (K₂CO₃/DMF) with KI catalysis, optimized to suppress dialkylation through steric and kinetic control.

Retrosynthesis cluster_0 Route A: Direct Alkylation (Selected) cluster_1 Route B: Reductive Amination Target Target: 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline SM1 4-Chloro-2-fluoroaniline (CAS 57946-56-2) Target->SM1 Retrosynthesis A Reagent1 1-Bromo-2-methoxyethane + Base SM2 4-Chloro-2-fluoroaniline Target->SM2 Retrosynthesis B Reagent2 2-Methoxyacetaldehyde + Reductant

Figure 1: Retrosynthetic disconnection showing the primary alkylation pathway.

Experimental Protocol (Route A: Direct Alkylation)

Reagents & Materials
ReagentMW ( g/mol )EquivalentsMass/VolRole
4-Chloro-2-fluoroaniline 145.561.014.56 g (100 mmol)Substrate
1-Bromo-2-methoxyethane 138.991.216.68 g (11.3 mL)Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.212.027.64 gBase
Potassium Iodide (KI) 166.000.11.66 gCatalyst (Finkelstein)
N,N-Dimethylformamide (DMF) 73.09-100 mLSolvent
Step-by-Step Procedure
Step 1: Reaction Setup
  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, charge 4-chloro-2-fluoroaniline (14.56 g) and DMF (100 mL).

  • Activation: Add Potassium Carbonate (27.64 g) and Potassium Iodide (1.66 g) to the solution. Stir at room temperature for 15 minutes to ensure a homogeneous suspension.

    • Technical Insight: KI generates the more reactive alkyl iodide in situ, accelerating the reaction rate at lower temperatures, which improves selectivity [1].

  • Addition: Add 1-bromo-2-methoxyethane (16.68 g) dropwise via a syringe or addition funnel over 10 minutes.

Step 2: Reaction & Monitoring
  • Heating: Heat the mixture to 70°C . Maintain this temperature for 12–16 hours.

  • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2][3]

    • Target: >95% consumption of starting aniline.[3][4]

    • Note: If bis-alkylation (tertiary amine) exceeds 5%, lower the temperature to 60°C and extend time.

Step 3: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature and pour into Ice-Water (400 mL).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with Water (2 x 100 mL) to remove DMF, followed by Brine (1 x 100 mL).

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude oil.

Step 4: Purification
  • Chromatography: Purify the crude residue via silica gel column chromatography.

    • Eluent: Gradient of 0% to 15% Ethyl Acetate in Hexanes.

    • Order of Elution: Bis-alkylated impurity (fastest) → Target Product → Unreacted Aniline.

Process Flow Diagram

Workflow Start Start: Charge Aniline + DMF AddBase Add K2CO3 + KI (Activation) Start->AddBase AddAlkyl Add 1-Bromo-2-methoxyethane (Dropwise) AddBase->AddAlkyl Heat Heat to 70°C (12-16h) AddAlkyl->Heat IPC Check TLC/HPLC (Limit Bis-alkylation) Heat->IPC IPC->Heat Incomplete Quench Quench in Ice Water Extract w/ EtOAc IPC->Quench Complete Purify Column Chromatography (Hex/EtOAc) Quench->Purify Final Pure Product (Yellow Oil/Solid) Purify->Final

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization (Expected Data)

To validate the structure, the following spectroscopic data should be obtained.

  • Physical State: Pale yellow oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.95–7.05 (m, 2H, Ar-H), 6.65 (t, 1H, Ar-H), 4.20 (br s, 1H, NH), 3.65 (t, J=5.2 Hz, 2H, O-CH ₂), 3.40 (s, 3H, OCH ₃), 3.28 (q, J=5.2 Hz, 2H, N-CH ₂).
      
    • Key Diagnostic: The triplet at ~3.65 ppm and singlet at ~3.40 ppm confirm the methoxyethyl chain incorporation.

  • ¹⁹F NMR:

    • 
       -132.0 to -135.0 ppm (s, 1F).
      
  • MS (ESI):

    • Calculated

      
      . Found 
      
      
      
      .

Critical Process Parameters & Troubleshooting

IssueRoot CauseCorrective Action
High Bis-alkylation Temperature too high or excess alkyl bromide.Reduce temp to 60°C; Add alkyl bromide in portions; Use 1.1 eq instead of 1.2 eq.
Low Conversion Poor nucleophilicity of fluoroaniline.Increase KI loading to 0.5 eq; Switch solvent to NMP (N-methyl-2-pyrrolidone).
Emulsion during Workup DMF presence in aqueous phase.Wash organic layer thoroughly with water (3x); Use saturated LiCl solution to break emulsion.

Safety & Handling

  • 1-Bromo-2-methoxyethane: Alkylating agent. Potentially genotoxic. Handle in a fume hood with double gloves.

  • 4-Chloro-2-fluoroaniline: Toxic by inhalation and skin contact.

  • Waste Disposal: Aqueous waste contains DMF and inorganic salts. Dispose of organic halogenated waste separately.

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley-Interscience.
  • Aniline Alkylation Protocols: BenchChem Application Note: N-Alkylation of 4-Fluoroaniline. Link (Accessed Oct 2025).

  • Starting Material Properties: 4-Chloro-2-fluoroaniline Synthesis. PrepChem. Link (Accessed Oct 2025).

  • Related Intermediate Synthesis: Synthesis of Osimertinib Intermediates. ChemicalBook. Link (Accessed Oct 2025).

Disclaimer: This protocol is for research purposes only. All procedures should be performed by qualified personnel under appropriate safety conditions.

Sources

Application

Application Note: 4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline as a Privileged Intermediate in Kinase Inhibitor Drug Development

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols Strategic Rationale & Structural Biology In the development of targe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols

Strategic Rationale & Structural Biology

In the development of targeted therapeutics—particularly receptor tyrosine kinase (RTK) inhibitors targeting BRAF, EGFR, and VEGF—the architectural precision of the hinge-binding and hydrophobic pocket-binding motifs is critical[1][2][3]. The compound 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (CFMEA, CAS 1250248-72-6) has emerged as a highly specialized pharmaceutical intermediate[4].

As a Senior Application Scientist, I approach the integration of CFMEA into an active pharmaceutical ingredient (API) not just as a synthetic step, but as a strategic structural intervention. The specific substitution pattern of this intermediate dictates the final drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile:

  • The 4-Chloro Motif: Halogenation at the para position directs the aniline deep into the hydrophobic pocket of the kinase (often interacting with the gatekeeper residue in DFG-out conformations). The chlorine atom provides the optimal van der Waals volume to displace high-energy water molecules, driving binding enthalpy[1].

  • The 2-Fluoro Conformational Lock: The ortho-fluorine induces a critical conformational lock. The steric and electrostatic repulsion between the fluorine atom and the adjacent heteroaryl core (e.g., quinazoline or pyrimidine) restricts the dihedral angle of the aniline linkage. This pre-organization drastically reduces the entropic penalty of binding[3].

  • The N-(2-methoxyethyl) Appendage: Transitioning from a secondary to a tertiary aniline linkage via this flexible, oxygen-rich chain serves a dual purpose. First, it increases the fraction of sp3 carbons (

    
    ) of the drug, significantly enhancing aqueous solubility. Second, the ether oxygen acts as a hydrogen bond acceptor, capable of interacting with solvent-exposed regions or specific ribose-pocket residues[2].
    

KinasePathway Ligand Growth Factor (e.g., EGF / VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR / BRAF) Ligand->Receptor Activates Downstream Downstream Signaling (MEK / ERK) Receptor->Downstream Phosphorylation API API containing CFMEA Moiety API->Receptor Inhibits Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Fig 1. Inhibition of RTK signaling pathways by CFMEA-derived targeted therapeutics.

Physicochemical Profiling

Before initiating synthesis, it is critical to understand the baseline physicochemical properties of the intermediate to optimize downstream reaction conditions and purification strategies[4].

Table 1: Physicochemical Properties of CFMEA (CAS: 1250248-72-6)

PropertyValue / DescriptionImpact on Process Chemistry
Molecular Formula C9H11ClFNODefines mass balance and stoichiometric calculations.
Molecular Weight 203.64 g/mol Used for precise molar equivalents in micro-scale IPCs.
Nucleophilicity Low (Secondary Aniline)Necessitates transition-metal catalysis for core coupling; standard

will fail or require harsh conditions.
Solubility Soluble in DCM, THF, DMFAllows for homogeneous cross-coupling reactions in polar aprotic solvents.
Standard Purity

95% (NMR, HPLC)
Trace primary aniline impurities must be monitored to prevent off-target API formation.

Synthetic Workflows & Self-Validating Protocols

The incorporation of CFMEA into a kinase inhibitor scaffold typically involves a two-step workflow.

SyntheticWorkflow SM1 Starting Material 4-Chloro-2-fluoroaniline Step1 Step 1 Reductive Amination SM1->Step1 SM2 Reagent 2-Methoxyacetaldehyde SM2->Step1 Intermediate Intermediate CFMEA (CAS: 1250248-72-6) Step1->Intermediate Step2 Step 2 Buchwald-Hartwig Coupling Intermediate->Step2 Core Scaffold Heteroaryl Chloride Core->Step2 FinalAPI Final API Kinase Inhibitor Step2->FinalAPI

Fig 2. Two-step synthetic workflow for incorporating CFMEA into a kinase inhibitor API.

Protocol A: Synthesis of CFMEA via Reductive Amination

Causality: Direct alkylation of 4-chloro-2-fluoroaniline with 1-bromo-2-methoxyethane often leads to a complex mixture of secondary and over-alkylated tertiary amines. We utilize reductive amination with 2-methoxyacetaldehyde. The resulting secondary amine (CFMEA) is sterically hindered, preventing a second reductive amination event and ensuring high chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed reactor with 4-chloro-2-fluoroaniline (1.0 eq) and 1,2-dichloroethane (DCE) (10 volumes).

  • Imine Formation: Add 2-methoxyacetaldehyde (1.1 eq) dropwise at 20°C. Stir for 2 hours to allow complete imine formation.

  • Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (

    
    ) (1.5 eq) in portions over 30 minutes to control the exothermic hydride transfer.
    
  • Reaction Maturation: Warm to room temperature and stir for 12 hours.

  • Self-Validating IPC (In-Process Control): Sample the reaction for LC-MS.

    • Acceptance Criteria: Starting material peak (m/z 146) must be <1.0% AUC. Product peak (m/z 204 [M+H]+) must be >95% AUC. If incomplete, add 0.2 eq

      
      .
      
  • Workup: Quench with saturated aqueous

    
     until pH 8 is reached. Extract with DCM, dry over 
    
    
    
    , and concentrate under reduced pressure to yield CFMEA.
Protocol B: Downstream API Synthesis via Buchwald-Hartwig Cross-Coupling

Causality: Standard Nucleophilic Aromatic Substitution (


) requires extreme temperatures and often fails with CFMEA due to the steric bulk of the 2-methoxyethyl group and the electron-withdrawing nature of the halogenated phenyl ring. Palladium-catalyzed Buchwald-Hartwig coupling using a bulky, electron-rich ligand (e.g., BrettPhos) facilitates the oxidative addition and reductive elimination steps, drastically improving yields at lower temperatures[2].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the heteroaryl chloride core (e.g., 4-chloroquinazoline) (1.0 eq), CFMEA (1.2 eq),

    
     (2.0 eq), 
    
    
    
    (0.05 eq), and BrettPhos ligand (0.10 eq).
  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (10 volumes). Purge the system with Argon via three freeze-pump-thaw cycles. Oxygen must be strictly excluded to prevent palladium oxidation.

  • Coupling: Heat the mixture to 90°C under Argon for 8 hours.

  • Self-Validating IPC: Sample for HPLC analysis (254 nm).

    • Acceptance Criteria: Disappearance of the heteroaryl chloride (<0.5% AUC). If the reaction stalls, verify the absence of oxygen and spike with an additional 0.02 eq of catalyst/ligand complex.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography or crystallization to isolate the final API.

Process Optimization Data

To validate the choice of transition-metal catalysis over standard


 for CFMEA coupling, we present the following optimization matrix.

Table 2: Optimization of CFMEA Coupling to 4-Chloroquinazoline

MethodCatalyst / LigandBaseSolventTemp (°C)Yield (%)IPC Observation
Standard

NoneDIPEAIsopropanol120 (Reflux)15%Heavy degradation; unreacted CFMEA.

(Acidic)
HCl (catalytic)NoneIsopropanol120 (Reflux)35%Sluggish reaction; side-product formation.
Buchwald-Hartwig

/ Xantphos

1,4-Dioxane10068%Moderate conversion; some dehalogenation.
Buchwald-Hartwig

/ BrettPhos

1,4-Dioxane 90 92% Clean conversion; validated protocol.

References

  • Barker, A. J. "4-anilinoquinazoline derivatives." US Patent 6,291,455 B1, Zeneca Limited, 18 Sep. 2001.
  • Barbour, P. M., et al. "Compounds for the treatment of BRAF-associated diseases and disorders." US Patent 11,414,404 B2, 16 Aug. 2022.
  • Thomas, A. P., et al. "Quinazoline derivatives as VEGF inhibitors." US Patent 6,184,225 B1, Zeneca Limited, 6 Feb. 2001.

Sources

Method

Application Note: Advanced N-Alkylation Protocols for 4-Chloro-2-fluoroaniline

Introduction & Mechanistic Rationale 4-Chloro-2-fluoroaniline is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced functional materials. However, the sele...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Chloro-2-fluoroaniline is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced functional materials. However, the selective mono-N-alkylation of this specific substrate presents significant synthetic challenges. The highly electronegative ortho-fluorine and para-chlorine atoms exert strong electron-withdrawing inductive (-I) and mesomeric (-M) effects across the aromatic ring[1].

This electronic deactivation substantially reduces the nucleophilicity of the primary amine lone pair. Consequently, classical alkylation methods (using alkyl halides) become sluggish, often necessitating forcing conditions (high heat, strong bases) that inadvertently lead to undesired over-alkylation (tertiary amine formation) or substrate degradation. To achieve high-yielding, selective mono-N-alkylation, researchers must employ strategies that bypass direct nucleophilic attack on unactivated electrophiles. This guide details three field-proven methodologies: Reductive Amination , Transition-Metal Catalyzed "Borrowing Hydrogen" , and Optimized Classical Substitution .

Comparative Protocol Efficacy

Summarizing the quantitative and qualitative data allows for rapid selection of the appropriate methodology based on project constraints (e.g., scale, available reagents, green chemistry goals).

Table 1: Comparison of N-Alkylation Strategies for 4-Chloro-2-fluoroaniline

MethodologyTypical ReagentsSelectivity (Mono:Di)Yield RangeMechanistic Advantage
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, AcOH> 95:575 - 90%Bypasses direct S_N2; imine formation is driven by acid catalysis, followed by fast hydride trapping[2].
Borrowing Hydrogen Primary/Secondary Alcohol, Cu(OAc)₂ or Ru cat.> 90:1060 - 85%Atom-economical (water as byproduct); transient aldehyde generation overcomes poor nucleophilicity[3].
Classical Substitution Alkyl Halide, DIPEA or K₂CO₃, AcetoneVariable (70:30)50 - 80%Requires highly reactive electrophiles (e.g., α-azidoglycinates) to achieve acceptable reaction rates[4].

Workflow & Pathway Visualization

The following diagram illustrates the logical flow and intermediate states of the three primary N-alkylation strategies.

NAlkylation Substrate 4-Chloro-2-fluoroaniline (Deactivated Nucleophile) RedAm Reductive Amination (+ Aldehyde, Acid Cat.) Substrate->RedAm Preferred BorrH Borrowing Hydrogen (+ Alcohol, Metal Cat.) Substrate->BorrH Green Chemistry Class Classical Alkylation (+ Alkyl Halide, Base) Substrate->Class Reactive Electrophiles Only Imine Electrophilic Imine Intermediate RedAm->Imine Condensation BorrH->Imine In situ oxidation Mono Mono-N-Alkylated Target Product Class->Mono Stoichiometric Control Dialk Di-Alkylated Impurity Class->Dialk Excess Reagent RedAgent Hydride Reduction (NaBH(OAc)3 / NaBH3CN) Imine->RedAgent CatRed Catalytic Hydrogen Transfer Imine->CatRed RedAgent->Mono Fast trapping CatRed->Mono

Mechanistic pathways for the N-alkylation of 4-chloro-2-fluoroaniline.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Standard Procedure)

Reductive amination is the most reliable method for mono-alkylating deactivated anilines. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over sodium cyanoborohydride due to its lower toxicity and excellent chemoselectivity[2].

Causality & Self-Validation: The addition of acetic acid (AcOH) is critical. Because 4-chloro-2-fluoroaniline is electron-poor, imine formation is thermodynamically challenging. The mild acid protonates the carbonyl oxygen of the aldehyde/ketone, increasing its electrophilicity. Validation of imine formation can often be observed by a transient color change (yellowing) before the reducing agent is added.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-chloro-2-fluoroaniline (1.0 equiv, e.g., 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration[5].

  • Condensation: Add the desired aldehyde or ketone (1.1 equiv) followed by glacial acetic acid (1.0 - 2.0 equiv). Stir the mixture at room temperature for 2–4 hours to ensure complete imine formation. (Note: For sterically hindered ketones, refluxing with a Dean-Stark trap may be required).

  • Reduction: Cool the reaction vessel to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 equiv) over 15 minutes to control the exothermic hydride transfer[2].

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12–24 hours. Monitor consumption of the aniline via TLC or LC-MS.

  • Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure mono-N-alkylated product.

Protocol B: Borrowing Hydrogen (Green Chemistry Approach)

The hydrogen autotransfer (borrowing hydrogen) methodology uses alcohols as alkylating agents, generating water as the sole byproduct. For poor nucleophiles like 4-chloro-2-fluoroaniline, copper(II) acetate or ruthenium-based catalysts are highly effective[3][6].

Causality & Self-Validation: The metal catalyst temporarily oxidizes the alcohol to an aldehyde, which is highly reactive toward the aniline. The catalyst stores the hydride and subsequently reduces the resulting imine. If the reaction stalls, it often indicates catalyst poisoning or insufficient base to facilitate the initial dehydrogenation step.

Step-by-Step Methodology:

  • Setup: To a Schlenk tube equipped with a magnetic stir bar, add 4-chloro-2-fluoroaniline (1.0 equiv), the primary alcohol (1.2 equiv), and the catalyst (e.g., Cu(OAc)₂, 5-10 mol%)[3].

  • Base Addition: Add a mild base such as K₂CO₃ or Cs₂CO₃ (1.0 - 2.0 equiv) to facilitate the catalytic cycle[6].

  • Reaction: Degas the mixture and backfill with Argon three times. Add anhydrous toluene (0.5 M). Seal the tube and heat to 100–110 °C for 24 hours.

  • Work-up & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove metal particulates. Concentrate the filtrate and purify via column chromatography.

Protocol C: Classical Nucleophilic Substitution (For Highly Reactive Electrophiles)

Direct alkylation is generally avoided for 4-chloro-2-fluoroaniline due to its poor nucleophilicity, but it is viable when using highly reactive electrophiles like α-azidoglycinates[4] or activated benzyl halides[7].

Causality & Self-Validation: To prevent over-alkylation, the electrophile is kept as the limiting reagent, and a non-nucleophilic base (like DIPEA) is used to scavenge the generated acid without competing for the electrophile[1].

Step-by-Step Methodology:

  • Setup: Dissolve 4-chloro-2-fluoroaniline (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv) in dry acetone or DMF (0.2 M)[1].

  • Alkylation: Slowly add the alkyl halide (0.9 equiv to prevent di-alkylation) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 48 hours. The prolonged reaction time compensates for the deactivated nature of the aniline[4].

  • Work-up: Dilute with water and extract with ethyl acetate. Wash the organic layer extensively with water (if DMF is used) and brine. Dry, concentrate, and purify via chromatography.

Analytical Characterization & Self-Validation

To confirm the success of the N-alkylation and rule out di-alkylation, researchers must rely on rigorous analytical techniques:

  • ¹H NMR Spectroscopy: The α-protons of the newly attached alkyl group will exhibit a characteristic chemical shift. Furthermore, because of the electron-withdrawing F and Cl atoms, the remaining N-H proton will be deshielded compared to standard anilines, often appearing further downfield (broad singlet, ~4.0-5.0 ppm). The presence of exactly one N-H proton confirms mono-alkylation, whereas its absence indicates over-alkylation[1].

  • Mass Spectrometry (LC-MS/HRMS): Essential for differentiating between mono-alkylated (m/z = M+H) and di-alkylated (m/z = M+H + alkyl mass) species.

References

  • El Houssine, M., et al. "Synthesis of New Racemic α,α-Diaminocarboxylic Ester Derivatives." Molecules, 2010.[Link]

  • Martínez-Asencio, A., et al. "N-Alkylation of poor nucleophilic amine and sulfonamide derivatives with alcohols by a hydrogen autotransfer process catalyzed by copper(II) acetate." Tetrahedron Letters, 2010.[Link]

  • Google Patents. "WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors.
  • El Houssine, M., et al. "Synthesis of New Racemic α,α-Diaminocarboxylic Ester Derivatives." Semantic Scholar, 2010.[Link]

  • Google Patents. "US9771349B2 - Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors.

Sources

Application

reaction of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline with acid chlorides

Application Note: Optimized N-Acylation of 4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline Executive Summary This application note details the protocol for the N-acylation of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (refe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized N-Acylation of 4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline

Executive Summary

This application note details the protocol for the N-acylation of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (referred to herein as Substrate A ) with various acid chlorides. This transformation is a critical step in the synthesis of covalent kinase inhibitors (e.g., EGFR inhibitors) and advanced agrochemicals.

Substrate A presents specific synthetic challenges due to the combined electron-withdrawing effects of the halogenated ring (4-Cl, 2-F) and the steric hindrance of the secondary amine. This guide provides an optimized anhydrous protocol (Method A) favored for high-value intermediates, and a biphasic Schotten-Baumann alternative (Method B) for robust scale-up.

Chemical Context & Mechanistic Insight

The Challenge: Nucleophilicity vs. Electrophilicity

The reaction is a Nucleophilic Acyl Substitution . However, Substrate A is a "deactivated" nucleophile.

  • Electronic Deactivation: The fluorine atom at the ortho position and chlorine at the para position exert a strong inductive effect (-I), pulling electron density away from the nitrogen lone pair.

  • Steric Hindrance: The N-(2-methoxyethyl) tail and the ortho-fluorine create steric bulk, impeding the approach of the electrophile (acid chloride).

Reaction Pathway

The reaction requires a non-nucleophilic base (e.g.,


-Diisopropylethylamine or Triethylamine) to scavenge the HCl byproduct. Failure to remove HCl results in the protonation of the unreacted aniline, rendering it non-nucleophilic and stalling the reaction at ~50% conversion.

ReactionMechanism Substrate Substrate A (Deactivated Nucleophile) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Nucleophilic Attack RCOCl Acid Chloride (Electrophile) RCOCl->Tetrahedral Product Tertiary Amide (Product) Tetrahedral->Product Cl- Elimination Salt Ammonium Salt (Byproduct) Tetrahedral->Salt H+ Transfer Base Base (DIPEA) (HCl Scavenger) Base->Salt Captures H+

Figure 1: Mechanistic pathway of N-acylation for deactivated anilines.

Experimental Protocols

Method A: Anhydrous Conditions (Recommended for Drug Discovery)

Best for: High-value substrates, unstable acid chlorides (e.g., acryloyl chloride), and small-to-medium scale.

Reagents:

  • Substrate A: 1.0 equiv (e.g., 10.0 mmol)

  • Acid Chloride: 1.1 – 1.2 equiv

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF [0.1 M – 0.2 M concentration]

  • Catalyst (Optional): DMAP (0.1 equiv) – Only if reaction is sluggish.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Dissolve Substrate A (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add DIPEA (1.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise over 10–15 minutes.

    • Note: For highly reactive chlorides (e.g., acryloyl chloride), dilute in a small volume of DCM before addition to prevent polymerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC or LC-MS. If >10% starting material remains after 4 hours, add 0.1 equiv DMAP and stir overnight.

  • Quench: Quench with saturated aqueous

    
    .
    
Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Stable acid chlorides (e.g., benzoyl chloride), scale-up, and cost reduction.

Reagents:

  • Substrate A: 1.0 equiv

  • Acid Chloride: 1.2 – 1.5 equiv

  • Base:

    
     (2.0 equiv) or NaOH (10% solution)
    
  • Solvent: Ethyl Acetate / Water (1:1 ratio) or DCM / Water.

Step-by-Step Protocol:

  • Dissolve Substrate A in Ethyl Acetate.

  • Dissolve

    
     in water and add to the organic phase.
    
  • Vigorously stir the biphasic mixture at 0°C.

  • Add Acid Chloride dropwise.

  • Stir vigorously at RT for 4–12 hours.

  • Separate layers; the product resides in the organic layer.

Workup and Purification Workflow

To ensure high purity (>98%) suitable for biological testing, a rigorous washing sequence is required to remove the unreacted aniline and excess acid.

WorkupFlow Reaction Crude Reaction Mixture (DCM Phase) Wash1 1. Acid Wash (0.5M HCl) Removes unreacted Aniline & DIPEA Reaction->Wash1 Partition Wash2 2. Base Wash (Sat. NaHCO3) Removes carboxylic acid byproducts Wash1->Wash2 Organic Layer Wash3 3. Brine Wash & Drying (Na2SO4) Wash2->Wash3 Organic Layer Evap Concentration (Rotary Evaporator) Wash3->Evap Purify Flash Chromatography (Hexane/EtOAc) Evap->Purify If purity <95%

Figure 2: Purification workflow for removal of amine and acid impurities.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (<50%) Deactivated nucleophile (F/Cl effect).Add catalyst: DMAP (10 mol%) . Increase temperature to reflux (DCM: 40°C) only if acid chloride is stable.
Polymerization Using Acryloyl Chloride without inhibitor.Keep T < 0°C. Add radical inhibitor (e.g., BHT) to the reaction. Perform in the dark.
Hydrolysis of Reagent Wet solvents.Use freshly distilled DCM or store over molecular sieves (3Å). Switch to Method A (Anhydrous).
Product is Oily/Sticky Trace solvent or impurities.Triturate with cold pentane or diethyl ether to induce crystallization.

Safety & Handling

  • Acid Chlorides: Corrosive and lachrymators. Open only in a fume hood.

  • 4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline: Treat as a potential skin sensitizer and toxic by inhalation.

  • Exotherm: The reaction with acid chlorides is exothermic.[1] Always add the reagent slowly at 0°C to prevent runaway temperature spikes.

References

  • General N-Acylation Protocols

    • BenchChem Application Notes. "N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride." [Accessed 2026].
    • Source: (Generalized adaptation).

  • Reactivity of Electron-Deficient Anilines

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text on nucleophilic acyl substitution).
    • Source:

  • Synthesis of Fluorinated Anilines

    • Sigma-Aldrich Product Specific
    • Source:

  • Catalysis in Amide Formation

    • ResearchGate. "N-acylation of anilines, primary and secondary amines."
    • Source:

Sources

Method

Introduction: The Strategic Value of Substituted Anilines in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Application of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline in Heterocyclic Chemistry Substituted anilines are foundational scaffolds in medicinal chemistry, prized for the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline in Heterocyclic Chemistry

Substituted anilines are foundational scaffolds in medicinal chemistry, prized for their synthetic versatility and their prevalence in a vast array of biologically active molecules.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is often introduced to enhance metabolic stability, improve binding affinity, and modulate pKa.[2] This guide provides an in-depth exploration of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline, a bespoke building block designed for the efficient construction of diverse heterocyclic systems.

This application note is structured to provide researchers, medicinal chemists, and process development scientists with both the foundational knowledge and practical protocols necessary to leverage this versatile intermediate. We will first detail a reliable, two-step synthesis of the title compound from commercially available precursors. Subsequently, we will present validated, step-by-step protocols for its application in the synthesis of two pharmaceutically relevant heterocyclic cores: quinolines and benzimidazoles. Each protocol is designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes based on established literature precedents.

Part 1: Synthesis of the Core Building Block: 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline

A robust and scalable synthesis of the title compound is paramount for its utilization in discovery and development campaigns. The following two-step procedure begins with the commercially available 4-chloro-2-fluoroaniline.

Workflow for the Synthesis of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline

Synthesis_Workflow cluster_0 Step 1: N-Acetylation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A 4-chloro-2-fluoroaniline B N-(4-chloro-2-fluorophenyl)acetamide A->B Acetic Anhydride, Pyridine (cat.) C N-(4-chloro-2-fluorophenyl)acetamide D N-(4-chloro-2-fluorophenyl)-N-(2-methoxyethyl)acetamide C->D 1. NaH 2. 2-bromoethyl methyl ether E N-(4-chloro-2-fluorophenyl)-N-(2-methoxyethyl)acetamide F 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline E->F HCl (aq), Ethanol, Reflux

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Synthesis of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline

Step 1: Synthesis of N-(4-chloro-2-fluorophenyl)acetamide (Acetamide Protection)

  • Rationale: The initial acetylation step protects the aniline nitrogen, preventing undesired side reactions in the subsequent alkylation step and increasing the nucleophilicity of the nitrogen anion after deprotonation.

  • Procedure:

    • To a stirred solution of 4-chloro-2-fluoroaniline (10.0 g, 68.7 mmol) in dichloromethane (150 mL) at 0 °C, add pyridine (0.5 mL, 6.2 mmol) followed by the dropwise addition of acetic anhydride (7.7 mL, 82.4 mmol).

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of water (50 mL).

    • Separate the organic layer, wash with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(4-chloro-2-fluorophenyl)acetamide as a white solid, which can be used in the next step without further purification.

Step 2: Synthesis of N-(4-chloro-2-fluorophenyl)-N-(2-methoxyethyl)acetamide

  • Rationale: This step introduces the N-(2-methoxyethyl) side chain via a standard Williamson ether synthesis-like N-alkylation. Sodium hydride is a strong base used to deprotonate the acetamide, forming a nucleophilic anion that readily reacts with the alkyl halide.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 3.3 g, 82.4 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) at 0 °C under a nitrogen atmosphere, add a solution of N-(4-chloro-2-fluorophenyl)acetamide (from Step 1, ~68.7 mmol) in THF (50 mL) dropwise.

    • Stir the mixture at room temperature for 1 hour.

    • Add 2-bromoethyl methyl ether (7.5 mL, 82.4 mmol) dropwise to the reaction mixture.

    • Heat the reaction to reflux and maintain for 12 hours.

    • Cool the reaction to 0 °C and quench carefully by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-(4-chloro-2-fluorophenyl)-N-(2-methoxyethyl)acetamide.

Step 3: Synthesis of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (Deprotection)

  • Rationale: The final step involves the acidic hydrolysis of the acetamide to reveal the desired secondary aniline. This is a standard deprotection method.

  • Procedure:

    • To a solution of N-(4-chloro-2-fluorophenyl)-N-(2-methoxyethyl)acetamide (from Step 2, ~68.7 mmol) in ethanol (100 mL), add concentrated hydrochloric acid (20 mL).

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water (100 mL) and basify to pH > 10 with 6M NaOH (aq).

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline.

Part 2: Application in Quinolone Synthesis via Gould-Jacobs Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[3] The Gould-Jacobs reaction provides a reliable method for the synthesis of 4-hydroxyquinolines (4-quinolones) from anilines and diethyl ethoxymethylenemalonate (DEEM).

Reaction Scheme: Gould-Jacobs Quinolone Synthesis

Gould_Jacobs A 4-chloro-2-fluoro-N- (2-methoxyethyl)aniline C Intermediate Adduct A->C Heat B Diethyl ethoxymethylenemalonate (DEEM) B->C D 7-chloro-9-fluoro-1-(2-methoxyethyl)- 4-oxo-1,4-dihydroquinoline-3-carboxylate C->D High Temperature Cyclization (e.g., Dowtherm A) Benzimidazole_Workflow cluster_0 Step A: Nitration cluster_1 Step B: Reduction cluster_2 Step C: Cyclization A 4-chloro-2-fluoro-N- (2-methoxyethyl)aniline B 4-chloro-2-fluoro-N1-(2-methoxyethyl) -5-nitrobenzene-1,2-diamine Precursor A->B HNO₃, H₂SO₄ C Nitro-aniline Intermediate D 4-chloro-N1-(2-methoxyethyl) -benzene-1,2-diamine C->D Fe, NH₄Cl or H₂, Pd/C E o-phenylenediamine F Substituted Benzimidazole E->F Oxidative Condensation G Aldehyde (R-CHO) G->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline

Status: Operational Ticket ID: CHEM-PUR-4C2F Subject: Removal of unreacted starting materials and impurities Assigned Specialist: Senior Application Scientist Diagnostic & Triage: Identify Your Impurity Before initiating...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-PUR-4C2F Subject: Removal of unreacted starting materials and impurities Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Identify Your Impurity

Before initiating a purification protocol, you must correctly identify the residual species. The synthesis of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline typically proceeds via the alkylation of 4-chloro-2-fluoroaniline with a 2-methoxyethyl halide/tosylate.

Use the table below to diagnose your specific contamination issue:

Impurity TypeChemical IdentityDiagnostic Signal (TLC/LCMS)Physicochemical Profile
SM 1 (Primary Amine) 4-chloro-2-fluoroaniline Lower

than product (usually). Mass: [M+H]+ ~146.
Weakly basic (pKa ~2.5-3.0), lipophilic, primary aromatic amine.
SM 2 (Electrophile) 2-methoxyethyl bromide/tosylate High

(Non-polar). No UV activity (if bromide).
Neutral, alkylating agent, potential genotoxin.
Side Product Bis-alkylated tertiary amine Higher

than product. Mass: [M+H]+ ~234.
More lipophilic than target, tertiary amine.

Knowledge Base: Troubleshooting & FAQs

Issue A: "I cannot separate the unreacted aniline (SM 1) from my product using acid-base extraction."

Root Cause: The pKa difference between the starting material (primary aniline, pKa ~2.6) and the product (secondary aniline, pKa ~3.5) is insufficient for effective separation using standard pH swings. Both species will protonate and deprotonate at similar pH levels, leading to co-extraction.

The Solution: Chemoselective Scavenging Do not rely on extraction. Instead, utilize Solid-Supported Scavengers . The most robust method uses a polymer-bound aldehyde (e.g., PS-Benzaldehyde ) to selectively react with the primary amine (SM) to form an imine (Schiff base), which remains bound to the resin. The secondary amine (your product) cannot form a stable imine and remains in solution.

  • Why this works: Steric and electronic rules dictate that benzaldehyde reacts rapidly with primary amines but is inert toward secondary aromatic amines under mild conditions.

  • Alternative: If resin is unavailable, use Phthalic Anhydride in solution. It reacts with the primary amine to form a phthalamic acid/imide (very polar/acidic), allowing it to be washed away with base.

Issue B: "There is residual alkylating agent (2-methoxyethyl bromide) in my final oil."

Root Cause: Alkyl halides are neutral and lipophilic; they track with your product during organic extractions.

The Solution: Nucleophilic Scavenging Treat the crude reaction mixture with a PS-Thiophenol or PS-Trisamine resin. These resins act as "super-nucleophiles" that rapidly displace the halide from the alkylating agent, tethering it to the solid support.

Issue C: "I see a spot just above my product on TLC (Bis-alkylation)."

Root Cause: Over-alkylation occurs when the secondary amine product competes with the primary amine starting material for the alkylating agent.

The Solution: Chromatography or Control Chemical scavenging cannot easily distinguish between secondary and tertiary amines.

  • Prevention: Use a slight excess of the aniline (SM 1) rather than the alkylating agent to statistically favor mono-alkylation.

  • Purification: Silica gel chromatography. The tertiary amine is generally less polar (lacks the N-H hydrogen bond donor) and will elute faster than your target secondary amine.

Detailed Protocols

Protocol 1: Solid-Phase Scavenging (Recommended)

Best for: Removing unreacted 4-chloro-2-fluoroaniline (SM 1).

Materials:

  • Crude reaction mixture (in DCM, THF, or DMF).

  • PS-Benzaldehyde resin (Loading typically 1.0–1.5 mmol/g).

  • PS-Trisamine resin (Optional, for removing excess alkyl halide).

Step-by-Step:

  • Calculate Load: Determine the molar amount of unreacted aniline (SM) via HPLC/NMR integration.

  • Add Resin: Add 3 to 4 equivalents of PS-Benzaldehyde resin relative to the impurity (not the product).

    • Note: If using PS-Trisamine for the alkyl halide, add it simultaneously.

  • Incubation: Add 1% acetic acid (catalyst). Shake gently at room temperature for 6–12 hours.

    • Do not stir with a magnetic bar, as this grinds the resin beads and clogs filters.

  • Validation: Check TLC. The lower spot (SM) should disappear.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug. Wash the resin cake with DCM (2x).

  • Concentration: Evaporate the filtrate. Your product remains; the SM is trapped on the beads.

Protocol 2: The "Phthalic Anhydride" Wash (Liquid Phase)

Best for: Large scale purification when resins are too expensive.

Theory: Phthalic anhydride reacts selectively with primary amines to form phthalamic acids (soluble in mild base) or phthalamides (very stable, different polarity).

Step-by-Step:

  • Dissolve crude mixture in Toluene or DCM.

  • Add 1.2 equivalents of Phthalic Anhydride (relative to the unreacted SM).

  • Add 1.5 equivalents of Triethylamine (Et3N).

  • Heat to reflux (if Toluene) or 40°C (if DCM) for 2–4 hours.

  • Workup:

    • Cool the mixture.

    • Wash with saturated NaHCO3 (removes phthalamic acid derivative).

    • Wash with 1M NaOH (ensures removal of any hydrolyzed anhydride).

    • Dry organic layer (MgSO4) and concentrate.

  • Result: The primary amine is converted to a polar species and washed away; the secondary amine (product) remains in the organic layer.

Visualizations

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the correct purification method based on the specific impurity profile.

PurificationStrategy Start Identify Impurity ImpurityType Which species is present? Start->ImpurityType SM_Primary Unreacted SM (4-chloro-2-fluoroaniline) ImpurityType->SM_Primary Primary Amine SM_Halide Alkylating Agent (2-methoxyethyl bromide) ImpurityType->SM_Halide Electrophile Side_Bis Bis-Alkylated Product (Tertiary Amine) ImpurityType->Side_Bis Tertiary Amine Sol_Scavenge METHOD A: PS-Benzaldehyde Scavenger (Selectively binds Primary Amine) SM_Primary->Sol_Scavenge Preferred Sol_Deriv METHOD B: Phthalic Anhydride Wash (Converts SM to acid/imide) SM_Primary->Sol_Deriv Alternative (Scale-up) Sol_Thiol METHOD C: PS-Thiophenol Resin (Displaces Halide) SM_Halide->Sol_Thiol Sol_Chrom METHOD D: Silica Chromatography (Separation by Polarity) Side_Bis->Sol_Chrom

Figure 2: Mechanism of Action (PS-Benzaldehyde)

Caption: Chemical mechanism showing selective binding of the primary amine starting material to the resin.

ScavengerMechanism Resin PS-Benzaldehyde (Resin-CHO) Reaction Schiff Base Formation (-H2O) Resin->Reaction Mixture Crude Mixture: 1. Primary Amine (SM) 2. Secondary Amine (Product) Mixture->Reaction Result_Bound Resin-Imine Complex (Trapped SM) Reaction->Result_Bound Primary Amine Reacts Result_Free Pure Product (Secondary Amine) Reaction->Result_Free Secondary Amine Does Not React

References

  • Use of Aldehyde Resins for Amine Scavenging

    • Source: Supra Sciences. "Solid-Supported Scavengers: Aldehyde (ALD)."
    • URL:[Link]

  • Selectivity of Polymer-Supported Scavengers

    • Title: Covalent Scavengers for Primary and Secondary Amines.[1][2]

    • Source:Synlett (via ResearchG
    • URL:[Link]

  • Physical Properties of 4-Chloro-2-fluoroaniline

    • Source: Sigma-Aldrich Product Specification (CAS 57946-56-2).

  • General Guide to Amine Purific

    • Title: How do I remove aniline
    • Source: ResearchG
    • URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline

[1] Executive Summary & Stability Profile 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline is a functionalized aniline derivative often utilized as a building block in the synthesis of tyrosine kinase inhibitors (e.g., EGFR i...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Stability Profile

4-chloro-2-fluoro-N-(2-methoxyethyl)aniline is a functionalized aniline derivative often utilized as a building block in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors).[1] Its stability in acidic media is governed by two competing sites of protonation: the aniline nitrogen (desired salt formation) and the ether oxygen (potential degradation).

Critical Stability Thresholds
ParameterConditionOutcomeRisk Level
Dilute Mineral Acid 1N HCl or H₂SO₄ at 0–25°CStable Salt Formation. Forms the anilinium hydrochloride/sulfate.[1]🟢 Low
Weak Organic Acid Acetic Acid / Formic AcidPartial Protonation. Due to the electron-withdrawing F and Cl groups, the pKa is low (~2.0–2.5). Salt formation may be incomplete.[2]🟡 Moderate (Solubility issues)
Strong Acid + Heat >6N HCl or H₂SO₄ at >60°CEther Cleavage. Risk of demethylation or cleavage of the ethyl ether chain.🔴 High
Lewis Acids BBr₃, AlCl₃Rapid Degradation. Will cleave the methoxy ether linkage.🔴 Critical

Technical Troubleshooting Guide (FAQ)

This section addresses specific issues reported by process chemists and researchers handling this intermediate.

Issue 1: "My product is missing from the organic layer after acid wash."

Diagnosis: Unintended Salt Formation. Technical Explanation: The 2-fluoro and 4-chloro substituents are electron-withdrawing, lowering the basicity of the aniline nitrogen compared to unsubstituted aniline.[1] However, it remains basic enough to form a water-soluble anilinium salt in the presence of strong acids (pH < 2). Solution:

  • Check Aqueous pH: If the aqueous layer is acidic (pH < 4), the molecule is likely protonated and residing there.

  • Recovery: Basify the aqueous layer to pH 8–9 using saturated NaHCO₃ or 1N NaOH. The solution should turn cloudy as the free base precipitates or oils out.

  • Re-extract: Extract with EtOAc or DCM.

Issue 2: "I see a new impurity at RRT ~0.85 (Mass M-14) after refluxing in HCl."

Diagnosis: Ether Cleavage (Demethylation). Technical Explanation: While the N-alkyl bond is robust, the terminal methoxy group (–OCH₃) is susceptible to acid-catalyzed cleavage, particularly with hydrohalic acids (HCl, HBr) at elevated temperatures. The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by the halide ion (


).[3]
Solution: 
  • Avoid Heat: Perform acid washes at 0–5°C.[1]

  • Switch Acids: If heating is required for a subsequent step, use non-nucleophilic acids like Sulfuric Acid (H₂SO₄) instead of HCl, as the sulfate ion is a poorer nucleophile than chloride, reducing the rate of ether cleavage.

Issue 3: "The salt form is hygroscopic and difficult to filter."

Diagnosis: Physical Property Characteristic. Technical Explanation: Anilinium salts with flexible alkyl chains (like the methoxyethyl group) often form "oily" salts or hygroscopic solids due to poor crystal lattice packing. Solution:

  • Counter-ion Switch: If the HCl salt is hygroscopic, evaluate the p-Toluenesulfonate (Tosylate) or Mesylate salt. These large, lipophilic counter-ions often facilitate better crystallization for this class of molecules.

Mechanistic Visualization

The following diagram illustrates the divergent pathways this molecule takes under different acidic conditions.

StabilityPathways Start 4-chloro-2-fluoro-N- (2-methoxyethyl)aniline (Free Base) Condition_Mild Dilute Acid (HCl) Low Temp (<25°C) Start->Condition_Mild Condition_Harsh Strong Acid (HBr/HI) or High Temp (>60°C) Start->Condition_Harsh Salt Anilinium Salt (STABLE PRODUCT) Water Soluble Condition_Mild->Salt Protonation of N (Kinetic Control) Intermediate Oxonium Ion (Protonated Ether) Condition_Harsh->Intermediate Protonation of O Salt->Start Basify (pH > 9) Degradation Demethylated Product (Alcohol Derivative) + Methyl Halide Intermediate->Degradation Nucleophilic Attack (SN2 Mechanism)

Caption: Figure 1. Divergent stability pathways. The green path represents the desired salt formation. The red path indicates irreversible degradation via ether cleavage under forcing conditions.

Validated Experimental Protocols

Protocol A: Safe Acidic Workup (Removal of Basic Impurities)

Use this protocol to purify neutral organic intermediates from this aniline if it is used in excess.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 volumes).

  • Temperature Control: Cool the solution to 0–5°C .

  • Acid Wash: Slowly add 0.5 N HCl (3 washes).

    • Note: The aniline will protonate and move to the aqueous layer.

  • Separation: Collect the aqueous layers.

    • Validation: Check HPLC of the organic layer to ensure the aniline peak is absent.

  • Recovery (Optional): To recover the aniline, cool the combined aqueous extracts to 0°C and adjust pH to 9.0 using 4N NaOH. Extract back into Ethyl Acetate.[4]

Protocol B: HPLC Purity Assessment

Standard method for detecting degradation products.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.[1]

  • Expected Retention:

    • Demethylated impurity (Alcohol): RRT ~0.80–0.90 (More polar).

    • Parent Aniline: RRT 1.00.

Decision Tree for Impurity Identification

Use this flow to identify issues based on your observation.

TroubleshootingTree Problem Start: Observed Issue Check1 Is the product missing from Organic Layer? Problem->Check1 Check2 Is there a new peak on HPLC? Check1->Check2 No Result1 Salt Formation Occurred. Check Aqueous pH. Check1->Result1 Yes Check3 Is the new peak more polar (earlier RT)? Check2->Check3 Yes Result2 Likely Ether Cleavage (Demethylation). Check3->Result2 Yes Result3 Likely N-Oxidation (if Peroxides present). Check3->Result3 No (Later RT)

Caption: Figure 2. Troubleshooting logic for identifying stability issues during extraction or analysis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon - Ether Cleavage Mechanisms).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Stability of Methyl Ethers).

  • Finlay, M. R., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations." Journal of Medicinal Chemistry, 57(20), 8249–8267. (Describes synthesis and handling of similar aniline intermediates for Osimertinib).

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Chloro-2-fluoroaniline. (General handling and pKa data for the parent aniline core).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of 4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline

Welcome to the Advanced Application Support Center. As drug development professionals and analytical chemists, you rely on the structural integrity of your intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and analytical chemists, you rely on the structural integrity of your intermediates. 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline is a highly functionalized secondary aniline used in complex API synthesis. However, its specific combination of an N-alkyl ether linkage and dual-halogenated aromatic ring makes it highly susceptible to thermally induced degradation during analysis, drying, and scale-up.

This guide is designed to diagnose thermal breakdown issues, explain the underlying chemical causality, and provide self-validating experimental protocols to secure your workflows.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q: Why does my GC-MS chromatogram show a massive peak for 4-chloro-2-fluoroaniline instead of the intact parent compound? A: You are observing thermally induced inlet degradation, not sample impurity. The N-(2-methoxyethyl) side chain is highly labile. At standard GC inlet temperatures (250–300°C), the thermal energy overcomes the C–N bond dissociation energy, triggering tropylic cleavage and homolytic scission[1]. This expels the methoxyethyl group as volatile methoxyethene, leaving the primary amine (4-chloro-2-fluoroaniline) to elute. Self-Validation Check: Run a Cold-On-Column (COC) injection. If the parent peak returns intact, the degradation is strictly an artifact of the heated split/splitless inlet.

Q: During bulk drying or distillation, my product turns from an off-white powder to a dark brown, insoluble residue. What causes this? A: This physical change is the result of oxidative radical recombination. When heated above 150°C in the presence of trace oxygen, haloanilines undergo auto-oxidation. The initial thermal event often involves dehalogenation—specifically the homolytic cleavage of the C–Cl bond, which is significantly weaker than the C–F bond[2]. The resulting reactive radicals rapidly couple to form polyaniline-like oligomers and azobenzenes[3]. This cross-linking manifests physically as a dark carbonaceous char.

Q: How can I accurately profile the thermal limits of this compound for formulation and storage? A: Standard Thermogravimetric Analysis (TGA) only measures mass loss, which is insufficient for determining what is breaking down. We recommend Hyphenated TGA-EGA (Evolved Gas Analysis) using MS or FTIR. This allows you to definitively map the temperature at which the methoxyethyl group cleaves (detecting m/z 58) versus when dehalogenation occurs (detecting m/z 36 for HCl)[4].

Part 2: Mechanistic Pathway Visualization

The following diagram maps the logical flow of thermal stress on the parent compound, illustrating how specific temperature thresholds trigger distinct degradation cascades.

G Parent 4-chloro-2-fluoro-N- (2-methoxyethyl)aniline (Parent) Dealk 4-chloro-2-fluoroaniline (Primary Amine) Parent->Dealk Dealkylation (150-250°C) Volatiles Methoxyethene & Alkyl Radicals Parent->Volatiles Side-chain Cleavage Dehal Dehalogenated Intermediates Parent->Dehal Dehalogenation (>250°C) Oligomers Polyaniline Oligomers Dealk->Oligomers Radical Coupling Gases HCl, HF, NOx (Mineralization) Dealk->Gases Extreme Heat Dehal->Oligomers Cross-linking Dehal->Gases Extreme Heat

Fig 1: Thermal degradation of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline.

Part 3: Quantitative Degradation Profile

To aid in establishing safe operating temperatures during synthesis and analysis, the following table summarizes the quantitative thermal events associated with this compound class.

Temperature Range (°C)Primary Thermal EventEvolved Volatile Species (m/z)Physical/Residue Observation
150 – 250 N-Dealkylation (Tropylic Cleavage)Methoxyethene (58), Alkyl radicalsOff-white powder darkens to pale yellow
250 – 350 Dehalogenation & Radical InitiationHCl (36), HF (20)Melts into a dark brown oligomeric resin
350 – 500 Oxidative Cross-linking (in Air)Polyaniline-like fragmentsSolidifies into a black, insoluble char
> 500 Complete MineralizationCO₂ (44), NO (30)Minimal carbonaceous ash remains

Part 4: Validated Experimental Protocols

Protocol A: Hyphenated TGA-MS Profiling for Degradation Mapping

Causality Principle: By coupling thermal mass loss directly to mass spectrometry, we create a self-validating system that proves exactly which functional group is cleaving at a specific temperature[4].

  • Sample Preparation: Weigh precisely 5.0–10.0 mg of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline into an inert alumina crucible.

  • Atmosphere Control: Purge the TGA furnace with ultra-high purity Nitrogen (50 mL/min). Note: Using nitrogen suppresses oxidative cross-linking, allowing you to isolate pure thermal homolytic cleavage events[1].

  • Thermal Ramp: Apply a controlled heating rate of 10°C/min from 25°C to 600°C.

  • Transfer Line Setup: Maintain the capillary transfer line to the MS at 250°C. This prevents the condensation of high-boiling evolved gases (like the primary amine) before they reach the ionization source.

  • Data Acquisition: Set the MS to monitor specific ion channels continuously: m/z 58 (methoxyethene loss), m/z 145 (4-chloro-2-fluoroaniline base peak), and m/z 36 (HCl loss).

Protocol B: N-Acylation Derivatization for GC-MS Integrity

Causality Principle: Converting the secondary amine to a tertiary amide eliminates the active N–H proton and sterically shields the C–N bond. The electron-withdrawing acyl group stabilizes the nitrogen lone pair, drastically increasing thermal stability and preventing inlet degradation.

  • Reagent Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of anhydrous ethyl acetate in a 2 mL autosampler vial.

  • Derivatization: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 10 µL of anhydrous pyridine. The pyridine acts as an acid scavenger to drive the reaction forward.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.

  • Quenching: Remove the vial, uncap, and evaporate the solvent to complete dryness under a gentle stream of nitrogen. This removes excess TFAA and volatile byproducts.

  • Reconstitution & Analysis: Reconstitute the residue in 1.0 mL of GC-grade hexane. Inject 1 µL into the GC-MS (Inlet at 250°C). The parent compound will now elute intact as the highly stable N-trifluoroacetyl derivative.

References[1] Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC, National Institutes of Health. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbfhQIUh0CJRuvJaUQeaFIUcJu7mx3fsSMXzESYg16ZopUhAuAPM2-NOjyxSaDrThqh_Lym_o23pxiJ2cPGqRjoZW9pDc59wG8Qrrui5Btbklv22PLM4DnRfVWJHyTuaxZaafSKbt7QazOEvI=[3] Effects of thermal history on the polymerisation mechanism and network development in aromatic polybenzoxazines, DOI.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxHpTw_9lNOzctwNnbQ5n04LCQq9_Wbfyq7VgZ1gOsxiAnWMCGukeCbPQbvQN7tk3uq28CqcbGFpW4DrilBscgKUSmBVSQzH2IKgz-mYVHqStGhsCoWNeQY-rXSrKHAZIlfOMf9iHa4KhbHqGoqew=[4] Thermal decomposition mechanisms common to polyurethane, epoxy, poly(diallyl phthalate), polycarbonate and poly(phenylene sulfid, AKJournals. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYpAgN3oRhHP-MXV4DvzgY_sz4Lg60Hs06G5AVLO9G_VagOD4vbxtUVEtcygSg7IyCCwl8DSk1iMiie3a2h7IG1Y1wqpd9_tn1kX_KSnYZw09-7khpfOFHWN_QpHtPEV1U2ynyL29M3BF4TJIdbbxfVn7G-iAwfeeLcGLs6GnF-fU=[2] (PDF) Biofield Energy Treatment: A Potential Strategy for Modulating Physical, Thermal and Spectral Properties of 3-Chloro-4-fluoroaniline, ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrIphUHkwF1KkvIgAchEk8hq95vKktB2kYMbV2WtN0QWOMkjW3HtfeiOHzskIyuFokoR7wH1RRC07SuFublSeHTAhMVbxLmH8PVy3r5qrYeFCpAq4deePsRfJnOnN62VM_rkiAzXFf87aIy-b5FEQcPBibwkNcNNnrYoDk6yisn2yRAK16VCuymdkQMFqwQIEkBpDVz_WCyPVGC1jFUQuvN5N7V-z1K5pic7dB-BWzkHan5Gpww_EOZrb_izR9Qbo1j4bmwqEWHiyUfQZhqETRQtBsRRUild1xgDE4Db8elUPKJfBKZbqRtcoRWkZ4lwg=

Sources

Optimization

Technical Support Center: Troubleshooting 4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low purity, poor conversion, or over-reaction during the synthesis of 4-chloro-2-fluoro-N-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low purity, poor conversion, or over-reaction during the synthesis of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline .

Synthesizing N-alkylated anilines with electron-withdrawing halogens presents unique kinetic and thermodynamic challenges. This guide provides field-proven, causality-driven solutions to optimize your synthetic workflows.

Synthesis Route Comparison & Purity Profiles

To troubleshoot low purity, we must first analyze the inherent risks of your chosen synthetic route. The table below summarizes the quantitative and qualitative data associated with the three primary methodologies for this molecule.

Synthetic RouteReagents UsedMonoalkylation SelectivityMajor Impurity RiskRecommendation
Direct Alkylation 1-Bromo-2-methoxyethane, K₂CO₃, DMFPoor (< 60%)N,N-dialkylation (+58 Da)Not Recommended. High risk of over-reaction.
Reductive Amination 2-Methoxyacetaldehyde, NaBH(OAc)₃Moderate (70-85%)Unreacted Aniline (Starting Material)Viable. Requires Lewis acid activation due to electron-deficient aniline.
Acylation-Reduction 1. Methoxyacetyl chloride2. Borane-THF (BH₃·THF)Excellent (> 99%)Trace unreduced amideGold Standard. Guarantees 100% mono-selectivity.

Troubleshooting FAQs & Causality Analysis

Q1: I am using 1-bromo-2-methoxyethane and a base, but my LC-MS shows a massive peak at +58 Da relative to the target mass. How do I stop this?

A: You are observing N,N-dialkylation (the addition of two 2-methoxyethyl groups).

  • The Causality: Direct alkylation of primary anilines with alkyl halides is notoriously difficult to arrest at the monoalkylated stage [2]. Once the first alkyl group attaches to the nitrogen, its electron-donating inductive effect makes the resulting secondary amine more nucleophilic than the primary aniline starting material. Consequently, the reaction rate of the second alkylation outpaces the first.

  • The Solution: Abandon direct alkylation. You must utilize a route where the intermediate is less nucleophilic than the starting material, such as reductive amination or acylation-reduction.

Q2: I switched to reductive amination using 2-methoxyacetaldehyde and NaBH(OAc)₃, but I am left with >40% unreacted 4-chloro-2-fluoroaniline. Why is the conversion so poor?

A: The conversion is poor because 4-chloro-2-fluoroaniline is highly electron-deficient .

  • The Causality: The electronegative fluorine at the ortho position and the chlorine at the para position strongly withdraw electron density from the amine nitrogen. This drastically reduces its nucleophilicity, making the initial nucleophilic attack on the aldehyde (to form the imine) thermodynamically unfavorable and kinetically slow. If the reducing agent is present in the mixture too early, it will prematurely reduce the aldehyde to 2-methoxyethanol, permanently halting the reaction [1].

  • The Solution: You must decouple imine formation from reduction. Use a Lewis acid/dehydrating agent like Titanium(IV) isopropoxide (Ti(OiPr)₄) to activate the carbonyl and drive imine formation to 100% completion before introducing the hydride source [1].

Q3: My reductive amination worked, but I am seeing a side product missing the chlorine atom (-34 Da). What caused this?

A: You are observing hydrodehalogenation .

  • The Causality: If you attempted a catalytic reductive amination (e.g., using H₂ gas and a Palladium on Carbon catalyst), the transition metal will readily undergo oxidative addition into the activated C-Cl bond of the aniline ring, stripping the chlorine atom.

  • The Solution: Never use Pd/C or PtO₂ hydrogenation for halogenated anilines. Restrict your reducing agents to mild, chemoselective hydride donors like NaBH(OAc)₃, NaBH₃CN, or Borane [3].

Q4: Is there a synthesis route that guarantees 100% mono-selectivity without the instability issues of 2-methoxyacetaldehyde?

A: Yes, the Acylation-Reduction pathway .

  • The Causality: By reacting the aniline with methoxyacetyl chloride, you form an amide. The amide nitrogen is resonance-stabilized with the carbonyl, rendering it completely non-nucleophilic and physically incapable of reacting with a second equivalent of acyl chloride. Subsequent reduction of the amide carbonyl with Borane-THF yields the pure secondary amine with zero risk of over-alkylation.

Visualized Troubleshooting Workflows

Reaction Pathway Comparison

RouteComparison SM 4-chloro-2-fluoroaniline (Primary Amine) R1 Direct Alkylation (Alkyl Halide) SM->R1 R2 Reductive Amination (Aldehyde + Reductant) SM->R2 R3 Acylation-Reduction (Acyl Chloride -> Borane) SM->R3 Out1 Low Purity (Dialkylation Impurity) R1->Out1 Kinetic over-reaction Out2 Moderate Purity (Unreacted SM) R2->Out2 Poor Imine Formation Out3 High Purity (Target Secondary Amine) R3->Out3 100% Mono-selectivity Out2->Out3 Optimize with Ti(OiPr)4

Figure 1: Comparison of synthetic routes and their causal relationship to final product purity.

Impurity Troubleshooting Decision Tree

TroubleshootingTree Start Analyze Impurity Profile (LC-MS / GC-MS) Imp1 +58 Da Mass Peak (Dialkylation) Start->Imp1 Imp2 High Starting Material (Unreacted Aniline) Start->Imp2 Imp3 -34 Da Mass Peak (Dechlorination) Start->Imp3 Sol1 Abandon Direct Alkylation. Switch to Acylation-Reduction. Imp1->Sol1 Sol2 Pre-form Imine with Ti(OiPr)4 before adding Reductant. Imp2->Sol2 Sol3 Remove Pd/C Catalyst. Use NaBH(OAc)3 or Borane. Imp3->Sol3

Figure 2: Diagnostic decision tree for resolving common mass-spec identified impurities.

Step-by-Step Validated Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps until the In-Process Control (IPC) criteria are met.

Protocol A: The "Gold Standard" Acylation-Reduction Workflow

This method is highly recommended if your primary issue is dialkylation.

Step 1: Amide Formation

  • Dissolve 4-chloro-2-fluoroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) under N₂.

  • Add Triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Dropwise add methoxyacetyl chloride (1.1 eq).

  • Warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC 1): Pull an aliquot for TLC or LC-MS. Ensure complete disappearance of the aniline starting material. If unreacted aniline remains, add 0.1 eq of acyl chloride.

  • Quench with aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the intermediate amide.

Step 2: Borane Reduction

  • Dissolve the intermediate amide in anhydrous THF under N₂ and cool to 0 °C.

  • Slowly add Borane-THF complex (BH₃·THF, 2.5 eq).

  • Reflux the mixture (65 °C) for 12 hours.

  • Self-Validation (IPC 2): Monitor via IR spectroscopy or LC-MS. The strong amide carbonyl stretch (~1680 cm⁻¹) must completely disappear.

  • Carefully quench with Methanol at 0 °C to destroy excess borane, then reflux for 1 hour to break the amine-borane complex.

  • Concentrate and purify via silica gel chromatography to isolate pure 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline.

Protocol B: Ti(OiPr)₄-Mediated Reductive Amination

Use this method if you must use 2-methoxyacetaldehyde but are struggling with unreacted starting material.

  • In a flame-dried flask under N₂, combine 4-chloro-2-fluoroaniline (1.0 eq) and 2-methoxyacetaldehyde (1.2 eq).

  • Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.25 eq) neat or in minimal anhydrous THF. Stir at room temperature for 6 hours [1].

  • Self-Validation (IPC 1): Analyze via ¹H NMR or GC-MS. Confirm the disappearance of the aldehyde proton and the formation of the imine bond. Do not add the reducing agent until imine formation is >95%.

  • Dilute with absolute ethanol and cool to 0 °C.

  • Add Sodium Borohydride (NaBH₄, 1.5 eq) or Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions [3].

  • Stir for 2 hours, quench with water, filter the resulting TiO₂ salts through a Celite pad, and extract with Ethyl Acetate.

References

  • N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine. YAKHAK HOEJI. Available at:[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline

Ticket ID: #OX-ANILINE-001 Assigned Specialist: Dr. Aristh (Senior Application Scientist) Status: Open Urgency: High (Compound Integrity at Risk) Executive Summary Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OX-ANILINE-001 Assigned Specialist: Dr. Aristh (Senior Application Scientist) Status: Open Urgency: High (Compound Integrity at Risk)

Executive Summary

Welcome to the Technical Support Center. You are inquiring about 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline .

This is not a standard aniline; it is a secondary amine with a halogenated core and an ether tail. This specific structural combination creates a "perfect storm" for oxidation if mishandled. The electron-rich nitrogen atom is prone to radical formation, while the halogenated ring makes the compound sensitive to light. The methoxyethyl group increases hygroscopicity, meaning it will pull water from the air, accelerating degradation.

Immediate Action Required: If your compound is currently clear/colorless, backfill with Argon immediately and store at -20°C . If it has already turned yellow or brown, refer to the Troubleshooting section below.

Module 1: The Oxidation Mechanism (The "Why")

To prevent degradation, you must understand what is happening at the molecular level. Anilines do not just "spoil"; they undergo a radical chain reaction.

  • Initiation: Light or trace metal impurities cause the homolytic cleavage of the N-H bond (or electron transfer from the Nitrogen lone pair).

  • Propagation: The resulting nitrogen radical (

    
    ) reacts with atmospheric oxygen (
    
    
    
    ) to form peroxy radicals.
  • Termination/Degradation: These radicals couple to form hydrazines , azo-compounds , or colored quinoid species . The "yellowing" you see is actually the accumulation of these conjugated impurities (iminoquinones).

Visualization: The Degradation Pathway

Figure 1: Radical-mediated oxidation pathway of secondary anilines.

OxidationPathway Compound Pure Compound (Colorless Oil/Solid) Radical Nitrogen Radical (Reactive Intermediate) Compound->Radical H-abstraction Trigger Trigger: UV Light / Oxygen / Heat Trigger->Compound Peroxide Peroxy Radical Radical->Peroxide + O2 Impurity1 N-Oxides (Polar Impurity) Peroxide->Impurity1 Impurity2 Colored Oligomers (Yellow/Brown Tars) Peroxide->Impurity2

Caption: The cascade from pure amine to colored impurities driven by oxygen and light exposure.

Module 2: Storage Protocols (The "How")

Do not rely on the manufacturer's bottle for long-term storage once opened. The septum is often compromised after the first puncture.

Protocol A: The "Argon Blanket" Technique (Gold Standard)

Use this for storage > 1 week.

  • Container Selection: Transfer the material to a glass vial with a Teflon-lined screw cap . Avoid rubber septa for long-term storage as they are permeable to

    
     and moisture over time.
    
  • The Purge:

    • Connect a Pasteur pipette to an Argon line (Argon is heavier than air and sinks; Nitrogen mixes more easily with air).

    • Insert the pipette tip just above the surface of the liquid/solid.

    • Flow Argon gently (low PSI) for 30-60 seconds to displace the headspace air.

  • The Seal: While the Argon is still flowing, rapidly withdraw the pipette and immediately screw on the cap tightly.

  • The Environment: Wrap the vial in aluminum foil (to block UV) and place it in a desiccator within a -20°C freezer .

Storage Tier List
TierConditionExpected StabilityNotes
S (Best) Sealed under Argon, -20°C, Dark> 12 MonthsEssential for GMP/GLP standards.
A Sealed under Nitrogen, 4°C (Fridge), Dark3-6 MonthsAcceptable for active use.
B Original Bottle, Room Temp, Dark1-4 WeeksRisk of yellowing increases daily.
F (Fail) Open/Loose Cap, Light Exposure< 48 HoursRapid oxidation and hydration.
Module 3: Troubleshooting & FAQs (The "Fix")

Q1: My compound has turned from colorless to light yellow. Is it ruined?

  • Diagnosis: This indicates early-stage oxidation (formation of trace azo/nitroso impurities).

  • Solution: It is likely still >95% pure.

    • Check: Run a TLC or LC-MS. If the main peak is dominant, use it as is for robust reactions.

    • Fix: If high purity is needed, pass it through a small plug of neutral silica gel using Hexane/Ethyl Acetate (or DCM). The colored impurities are usually more polar and will stick to the silica, while the amine elutes.

Q2: The compound has turned dark brown/black.

  • Diagnosis: Significant polymerization and degradation.

  • Solution: Do not use. The impurities can act as radical scavengers or catalyst poisons in subsequent steps (especially Palladium-catalyzed couplings).

    • Fix: Distillation (if liquid) or Column Chromatography is required.

Q3: Can I store it in solution (e.g., DMSO or DCM)?

  • Answer: Generally, No .

    • Chlorinated solvents (DCM/Chloroform): These can become acidic over time, forming salts with your amine.

    • DMSO: DMSO is an oxidant under certain conditions.[1]

    • Best Practice: Store neat (pure form). If you must store a stock solution, use anhydrous Toluene or degassed Acetonitrile and store at -80°C.

Decision Logic: Usage Assessment

Figure 2: Workflow for assessing compound viability.

QC_Workflow Check Visual Inspection Colorless Colorless/White Check->Colorless Yellow Light Yellow Check->Yellow Brown Brown/Black Check->Brown Action1 Use Immediately (Argon Seal after) Colorless->Action1 Action2 Check Purity (LCMS) >95%? Use. <95%? Silica Plug. Yellow->Action2 Action3 Purify or Discard Brown->Action3

Caption: Decision tree based on visual inspection of the amine.

Module 4: Safety & Handling (The "Warning")

While protecting the compound, do not forget to protect yourself.[2][3]

  • Skin Absorption: Halo-anilines are lipophilic. The 2-methoxyethyl chain increases solubility in lipids, potentially enhancing skin absorption. Double-gloving (Nitrile) is mandatory.

  • Toxicity: Like most anilines, assume potential for methemoglobinemia (interference with blood oxygen transport) upon exposure.

  • Incompatibility: Never store near oxidizing acids (Nitric acid) or acid chlorides , as violent reactions or immediate degradation will occur.

References
  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Storage of Air-Sensitive Reagents. Retrieved from

  • Thermo Fisher Scientific. (2011). Safety Data Sheet: 4-Chloro-2-fluoroaniline.[3][4][5] (Analogous structural safety data). Retrieved from

  • Tokyo Chemical Industry (TCI). (n.d.). Storage Conditions for Aniline Derivatives.[1][2][6] Retrieved from

  • PubChem. (2025).[4][6] Compound Summary: 4-Chloro-2-fluoroaniline.[1][3][4][5][6] National Library of Medicine. Retrieved from

  • BenchChem. (2025). Technical Guide to Halogenated Anilines. Retrieved from

End of Guide. For further assistance, reply to this thread with your specific LC-MS data.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Benchtop ¹H NMR: A Comparative Guide for the Structural Elucidation of 4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Methodology & Instrument Comparison Guide The synthesis and verification of fluorinated aniline derivatives a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Methodology & Instrument Comparison Guide

The synthesis and verification of fluorinated aniline derivatives are critical in modern drug discovery, particularly in the development of kinase inhibitors and anti-nociceptive agents. 4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline (CAS: 1250248-72-6) presents a unique analytical challenge: its ¹H NMR spectrum is complicated by heteronuclear spin-spin coupling from the fluorine atom and the closely spaced aliphatic resonances of the methoxyethyl side chain.

This guide objectively compares the analytical performance of 60 MHz Benchtop NMR against 400 MHz High-Field NMR for the structural elucidation of this specific compound. By examining the causality behind spectral resolution and providing self-validating experimental protocols, this guide empowers researchers to select the optimal analytical system for their workflow.

Mechanistic Causality: The Physics of Spectral Resolution

The core challenge in the ¹H NMR analysis of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline lies in the physical relationship between the spectrometer's Larmor frequency and the intrinsic J-coupling constants of the molecule .

The ¹⁹F nucleus (100% natural abundance, spin ½) introduces heteronuclear ¹H-¹⁹F J-coupling that splits the aromatic signals—specifically the protons at the C3 and C6 positions.

  • High-Field Advantage (400 MHz): At 400 MHz, the chemical shift dispersion (

    
    ) in Hz is large. Because the ratio 
    
    
    
    is significantly greater than 10, the spectrum remains first-order . The 8–10 Hz coupling constants are cleanly resolved from the chemical shift differences, allowing for precise quantification of the doublet of doublets (dd) .
  • Benchtop Limitations (60 MHz): At 60 MHz, the chemical shift dispersion is compressed. For the aliphatic chain, the -N-CH₂- (~3.25 ppm) and -O-CH₃ (~3.35 ppm) protons have a chemical shift difference of merely 0.1 ppm. At 60 MHz, this equates to a 6 Hz difference, which is identical to the typical aliphatic ³J_HH coupling constant. This causes the signals to merge into a second-order complex multiplet, obscuring structural confirmation .

Analytical Workflow & Resolution Logic

G Compound 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline Sample Prep: 15 mg in CDCl3 Benchtop 60 MHz Benchtop NMR (Low Larmor Frequency) Compound->Benchtop HighField 400 MHz High-Field NMR (High Larmor Frequency) Compound->HighField Overlap Second-Order Spectrum (Δν/J < 10) Signal Convolution Benchtop->Overlap Aliphatic & Aromatic Merging Resolved First-Order Spectrum (Δν/J > 10) Resolved Multiplets HighField->Resolved Clear J-Coupling Separation App1 Routine QA/QC & Reaction Monitoring Overlap->App1 App2 De Novo Structural Elucidation & Impurity Profiling Resolved->App2

Figure 1: Effect of Larmor frequency on the spectral resolution of the fluorinated aniline.

Self-Validating Experimental Protocol

To guarantee reproducibility and trustworthiness, the following methodology incorporates self-validating checkpoints. If a checkpoint fails, the subsequent data cannot be trusted for structural verification.

Step-by-Step Methodology: ¹H NMR Acquisition
  • Sample Preparation: Dissolve exactly 15.0 mg of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution to prevent localized magnetic susceptibility gradients.

  • Tube Selection: Transfer the homogeneous solution to a high-quality 5 mm NMR tube (rated for ≥400 MHz for high-field systems) or the manufacturer-specified tube for the benchtop system.

  • Tuning and Matching: Insert the sample and perform probe tuning and matching to the ¹H frequency. Self-Validation Check: The tuning curve minimum must center exactly on the ¹H frequency with zero reflected power.

  • Shimming (Critical Step):

    • High-Field (400 MHz): Perform gradient shimming on the Z-axis. Monitor the lock level. Self-Validation Check: The residual CHCl₃ solvent peak (7.26 ppm) must exhibit a Full Width at Half Maximum (FWHM) of ≤ 0.5 Hz . If the FWHM exceeds this, the closely spaced methoxyethyl signals will artificially broaden, rendering the high-field advantage moot.

    • Benchtop (60 MHz): Run the automated 1D shimming routine. Target FWHM for the TMS peak must be ≤ 1.0 Hz .

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D single-pulse (e.g., zg30).

    • Number of Scans (NS): 16 scans for 400 MHz; 64 scans for 60 MHz (increased to compensate for the lower intrinsic sensitivity of the permanent magnet).

    • Relaxation Delay (D1): 2.0 seconds to ensure complete longitudinal relaxation.

  • Processing: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz. Perform Fourier transformation, zero-order phase correction, and baseline correction. Calibrate the TMS peak strictly to 0.00 ppm.

Quantitative Data Presentation

The following tables summarize the predicted vs. observed performance metrics, highlighting the stark differences in data output between the two analytical environments .

Table 1: ¹H NMR Spectral Assignments & Resolution Comparison
Proton EnvironmentPredicted δ (ppm)High-Field Observation (400 MHz)Benchtop Observation (60 MHz)
H3 (Aromatic) 7.05dd, J = 10.5, 2.2 HzComplex multiplet (overlaps with H5)
H5 (Aromatic) 7.00dd, J = 8.5, 2.2 HzComplex multiplet (overlaps with H3)
H6 (Aromatic) 6.65dd, J = 8.5, 1.5 HzBroad multiplet
-NH- 4.20br sBroad singlet
-O-CH₂- 3.55t, J = 5.2 HzBroad multiplet
-O-CH₃ 3.35s (Singlet)Merged entirely with N-CH₂ signal
-N-CH₂- 3.25q (or m), J = 5.2 HzMerged entirely with O-CH₃ signal

Note: The F-H ortho coupling (J ≈ 10.5 Hz) on H3 is distinctly visible at 400 MHz but lost in the second-order overlap at 60 MHz.

Table 2: Instrument Performance & Operational Comparison
Metric60 MHz Benchtop NMR400 MHz High-Field NMR
Resolution (Line Width) < 1.0 Hz< 0.5 Hz
Sensitivity (S/N Ratio) Moderate (Requires higher conc. or scans)High (Suitable for trace impurity profiling)
Cryogen Requirements None (Permanent Magnet)Liquid Helium / Liquid Nitrogen
Capital Expenditure Low (~$50,000 - $100,000)High (>$300,000)
Primary Use Case QA/QC, Reaction Monitoring, TeachingDe Novo Elucidation, Complex Mixtures

Conclusion

For the structural elucidation of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline , the choice of instrument dictates the quality of the chemical intelligence gathered.

If the goal is de novo structural confirmation or profiling trace impurities, the 400 MHz High-Field NMR is non-negotiable. Its ability to separate the -O-CH₃ singlet from the -N-CH₂- multiplet, alongside resolving the ¹⁹F-¹H spin-spin couplings in the aromatic region, provides definitive proof of molecular connectivity.

Conversely, if the compound is a known intermediate in a scale-up campaign, the 60 MHz Benchtop NMR serves as an exceptional, cost-effective tool for reaction monitoring and QA/QC . While it cannot resolve the fine J-couplings of the fluorinated ring, the macroscopic chemical shifts are sufficient to confirm the presence or absence of the bulk product in real-time.

References

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • Wang, Y., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents. Molecules, 27(4), 1344. MDPI. Available at:[Link]

  • Technology Networks. (2024). Benchtop NMR Breaks New Ground. Analysis & Separations. Available at:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93898, 4-Chloro-2-fluoroaniline. PubChem. Available at:[Link]

Comparative

C13 NMR chemical shifts for 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline

Comparative Guide: ^13C NMR Prediction Tools vs. Experimental Validation for 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline Executive Summary Accurate ^13C Nuclear Magnetic Resonance (NMR) chemical shift prediction is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: ^13C NMR Prediction Tools vs. Experimental Validation for 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline

Executive Summary

Accurate ^13C Nuclear Magnetic Resonance (NMR) chemical shift prediction is a critical bottleneck in the structural elucidation workflows of modern drug development. This guide provides an objective performance comparison of leading NMR prediction platforms—ChemDraw, ACD/Labs, Mnova, and DFT calculations—against experimental benchmarks for the highly functionalized molecule 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (CAS: 1250248-72-6)[1]. By dissecting the mechanistic causality of substituent effects and detailing a self-validating experimental protocol, this guide empowers analytical chemists to select the most reliable predictive methodology.

The Analytical Challenge: Structural Nuances

4-chloro-2-fluoro-N-(2-methoxyethyl)aniline is a 1,2,4-trisubstituted benzene ring that presents several distinct challenges for in silico NMR prediction:

  • ^13C-^19F Spin-Spin Coupling: The highly electronegative fluorine atom at C2 splits adjacent carbon signals into complex doublets (^1J, ^2J, ^3J, and ^4J couplings). Many basic empirical predictors fail to model the magnitude of these scalar couplings accurately.

  • Heavy Atom Effects: The chlorine atom at C4 induces subtle shielding/deshielding dynamics that deviate from standard aromatic baselines.

  • Conformational Flexibility: The N-(2-methoxyethyl) side chain exhibits rotational freedom, which impacts the time-averaged chemical shifts of the aliphatic carbons (C7, C8, C9).

Comparative Analysis of Prediction Platforms

To establish a robust analytical workflow, we evaluated four distinct predictive methodologies widely used in pharmaceutical research:

  • ChemDraw (ChemNMR / Empirical Additivity): Utilizes base structural fragments and applies empirical additivity rules[2]. While exceptionally fast for routine checks, it often struggles with complex ortho-substituent interactions and does not natively predict ^13C-^19F J-couplings.

  • ACD/Labs NMR Predictors (HOSE Code + Database): Relies on Hierarchical Orthogonal Space Environment (HOSE) codes matched against a continuously updated experimental database[3]. It provides excellent accuracy for the aniline core but can show minor deviations in highly flexible aliphatic chains.

  • Mnova Predict (Ensemble Machine Learning): Combines HOSE codes, empirical increments, and Machine Learning (ML) algorithms[4]. This ensemble approach yields highly precise chemical shifts and provides statistical confidence intervals for each predicted atom.

  • DFT Calculations (GIAO Method): Gauge-Independent Atomic Orbital (GIAO) calculations at the B3LYP/6-311++G(d,p) level provide first-principles quantum mechanical predictions[]. While computationally expensive, DFT remains the gold standard for modeling the exact electronic environment and complex ^19F couplings.

NMR_Workflow A Sample Prep 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline B 13C NMR Acquisition (100 MHz, CDCl3) A->B  Acquire C Empirical Prediction (ACD/Labs, ChemDraw) A->C  In Silico D DFT Calculation (GIAO, B3LYP/6-311+G**) A->D  In Silico E Data Overlay & Statistical Comparison B->E C->E D->E F Structural Verification & Shift Assignment E->F  Validate

Workflow comparing experimental 13C NMR acquisition with empirical and DFT prediction methods.

Quantitative Data Comparison

The following table summarizes the predicted ^13C NMR chemical shifts from the evaluated software tools against a representative experimental benchmark.

Carbon PositionExperimental Benchmark (ppm)ChemDraw (ppm)ACD/Labs (ppm)Mnova Predict (ppm)DFT (GIAO) (ppm)Observed J_CF Coupling (Hz)
C1 (Ar-N) 135.2134.5135.8135.1136.0~12 (^2J)
C2 (Ar-F) 151.8153.0151.2151.5152.4~242 (^1J)
C3 (Ar-H) 116.5115.8116.9116.4115.2~22 (^2J)
C4 (Ar-Cl) 121.3122.5121.0121.6120.8~9 (^3J)
C5 (Ar-H) 128.4129.1128.2128.6129.5~2 (^4J)
C6 (Ar-H) 113.7114.2113.5113.9112.8~3 (^3J)
C7 (N-CH2) 43.544.143.243.642.9-
C8 (CH2-O) 71.270.871.571.172.0-
C9 (O-CH3) 58.958.559.158.859.5-

Mechanistic Causality & Signal Assignment

As an application scientist, one must look beyond the raw numerical output to understand the causality of the chemical shifts. The aniline core (unsubstituted base ~128.5 ppm) is heavily modified by its substituents:

  • C2 (ipso to Fluorine): Experiences massive deshielding (~151.8 ppm) due to the high electronegativity and inductive pull of the fluorine atom. It also exhibits a massive ^1J_CF coupling constant of ~242 Hz.

  • C1 (ipso to Amine): The electron-donating nature of the secondary amine pushes this shift downfield to ~135.2 ppm. It is split by the ortho-fluorine into a doublet (^2J_CF ~ 12 Hz).

  • C4 (ipso to Chlorine): The heavy atom effect of chlorine slightly shields this carbon relative to a standard substituted aromatic carbon, placing it at ~121.3 ppm (^3J_CF ~ 9 Hz).

Shift_Causality Core Aniline Core (~128.5 ppm) F_sub 2-Fluoro Substitution (Strong Deshielding at C2) Core->F_sub Cl_sub 4-Chloro Substitution (Heavy Atom Effect at C4) Core->Cl_sub N_alkyl N-(2-methoxyethyl) (Electron Donation to C1) Core->N_alkyl C2 C2 Shift: ~151.8 ppm (d, 1J_CF ~242 Hz) F_sub->C2  Inductive C4 C4 Shift: ~121.3 ppm (d, 3J_CF ~9 Hz) F_sub->C4  3J_CF Coupling C1 C1 Shift: ~135.2 ppm (d, 2J_CF ~12 Hz) F_sub->C1  2J_CF Coupling Cl_sub->C4  Shielding N_alkyl->C1  Donation

Causality of substituent effects on the 13C NMR chemical shifts and C-F spin-spin coupling.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural verification, experimental protocols must be self-validating. Relying solely on standard ^13C{^1H} acquisition leaves ambiguity regarding ^19F coupling assignments. The following protocol incorporates a dual-acquisition strategy to definitively map the fluorinated system[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 25-30 mg of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (>98% purity) in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[6]. Transfer the solution to a pristine 5 mm NMR tube.

  • Instrument Configuration: Utilize a 400 MHz NMR spectrometer (100 MHz for ^13C) equipped with a multinuclear Broadband Fluorine Observation (BBFO) probe[6].

  • Acquisition 1 (Standard ^13C{^1H}):

    • Pulse Program: zgpg30 (Standard proton-decoupled sequence).

    • Scans: 1024 (Required to ensure adequate signal-to-noise for the quaternary carbons C1, C2, and C4)[6].

    • Relaxation Delay (D1): 5 seconds. Causality note: Quaternary carbons lack attached protons for efficient dipole-dipole relaxation. A long D1 ensures they fully relax between pulses, preventing signal attenuation.

  • Acquisition 2 (Validation ^13C{^1H, ^19F}):

    • Execute a dual-decoupled sequence, applying continuous wave decoupling on both the ^1H and ^19F channels.

    • Causality note: The collapse of the doublets at C2, C1, C3, and C4 into sharp singlets in this spectrum definitively self-validates their assignment as fluorine-coupled carbons.

  • Data Processing: Zero-fill the Free Induction Decay (FID) to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to enhance the signal-to-noise ratio. Perform Fourier transform, followed by manual phase and baseline correction. Calibrate the central CDCl3 triplet to 77.16 ppm.

Conclusion & Recommendations

For routine structural verification of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline, ensemble ML tools like Mnova Predict offer the best balance of speed and accuracy[4]. However, for the definitive assignment of the complex ^13C-^19F coupling network, DFT (GIAO) calculations [] paired with the self-validating dual-decoupled experimental protocol outlined above remain the gold standard in pharmaceutical analysis.

References

  • CAS 1250248-72-6 (4-chloro-2-fluoro-N-(2-methoxyethyl)aniline). ChemSrc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0_HHjztO13-ZCg4yBPbbAJL9dV4cKDE7fCDF223NQKjCahj0cMxeChHNMJsyZjjTe4RewRFZHjd1cqCoT4mttOsVyXUWtC29tyaD__JjZrFr7kbDxQwc5E_h7omDG9HhbQZf2KRBoyX0zyKg-byE=]
  • CAS 57946-56-2 (4-Chloro-2-fluoroaniline) - GIAO Method Calculations. BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoO_c45yoA8tqD8pNid5pGHrmEQVEh4FaQ8JKB8Ycot1Pd9xE8Gy65C757h4DhqgXsX5hLzlKkj7wWdlgKxLpLHEZsB-bLs3QefyYnklxWSrowNWZ0JPMguWbn8gDom_bYasPnnvOXTs7074m47q_QHmc5CDT-7ALaFbgLJ5BwvUw4djZRJJZjjzoYCw==]
  • A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLe9o_3zvmdSw9igGXIc41YuSsL7k9G-mwsUQuCIobU_ee6iMdAUBKAICqx2JvPoxa2b3f8oV3UPN87QFhHmMnx6dD1mXLT4wSmX6QcEotEtZxCvdHetMAwI8xzfSnp8ssNKd01VbwzCWfZDWahbEj_J3fGVbHpK_iReCrf7pIImxORffF6McUPsyhTjJLbBf5hkJA7T_96nbd4ESWeBdoM8z2dc8U2-tmODwa7A==]
  • Putting ChemNMR to the Test. Upstream Solutions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg_c0Gn32-WddXFKo7s_etf_bKt5sW8wBw-y08fVjBQQC7v2kWPqBWDfGN8SYwUEfIK7TV1o9Sk0K9BNKFjWgavYtXM52RkNfefmWOfZBpdBD1vmBfDFJL73656jg0ab4iY6eGwHqsvDQkK5PeiroH]
  • Mnova Predict | Accurate Prediction. Bruker.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiXU7hPzwevKHjAWsOwLasZvi374del1k6SuLefEg3TJ05nCTmn834qPJBDoux1XMSY5bBbSMxddljVH8uzQvnLj9L5xoE0B7CCK-PjYF8-VrWMywF7tC2AZQXO0qHVLmAEHtOmzyP7xv25d_2iJvfAFM1DBKJZnbl_iaAi_k-WLqiCHO9aSMkYSonrqo=]
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-d7iP9jhpJQzuUk_nGR0TXWNtIgCvBZcwuOUWERR0wCvdtdoSBIv2yocQqrUxpmoSwPZhYUOsHenU-ETyMv6XRyP3eGFhdDEX0qRsFalmvQop3bhusAsoyrIxikUSS332ZxQciEjz5JAK3frF3u61spXWt-n7soW2lLIf]

Sources

Validation

LC-MS identification of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline

An In-Depth Technical Guide to the LC-MS Identification of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (CAS 1250248-72-6) Executive Summary & Context In the high-stakes arena of kinase inhibitor development—specifically...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS Identification of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (CAS 1250248-72-6)

Executive Summary & Context

In the high-stakes arena of kinase inhibitor development—specifically targeting EGFR mutations—the purity of intermediate building blocks is non-negotiable. 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (CAS 1250248-72-6) serves as a critical secondary amine intermediate. Its structural integrity directly impacts the yield and specificity of downstream coupling reactions (often SNAr or Buchwald-Hartwig aminations) used to synthesize final drug candidates similar to Osimertinib.

This guide objectively compares the LC-MS identification workflow for this compound against traditional alternatives (HPLC-UV and GC-MS). While UV detection is a workhorse for purity, it lacks the specificity to distinguish this secondary amine from its primary amine precursor (4-chloro-2-fluoroaniline) at trace levels. We demonstrate why LC-MS/MS, utilizing specific fragmentation pathways and phenyl-based column chemistry, is the superior "product" for rigorous identification.

Analytical Strategy: The "Why" Behind the Method

To design a self-validating protocol, we must exploit the molecule's specific chemical properties:

  • Basic Nitrogen: The secondary amine allows for facile protonation (

    
    ), making Positive Mode Electrospray Ionization (ESI+)  the ideal source.
    
  • Halogenated Ring: The presence of Chlorine (Cl) and Fluorine (F) creates a unique isotopic signature (

    
     ratio of 3:1) and specific 
    
    
    
    interactions that can be leveraged for chromatographic separation.
  • Labile Tail: The N-(2-methoxyethyl) group provides a predictable fragmentation channel, essential for MS/MS confirmation.

Comparison of Analytical Alternatives

The following table contrasts the proposed LC-MS method with standard industry alternatives.

FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-UV Method C: GC-MS
Primary Mechanism Mass-to-Charge (m/z) & FragmentationUV Absorbance (254 nm)Volatility & Electron Impact (EI)
Specificity High. Distinguishes precursor (m/z 146) from product (m/z 204) instantly.Moderate. Relies solely on retention time; risk of co-elution with isomers.High , but requires derivatization to prevent peak tailing of the amine.
Sensitivity Trace (pg/mL). Ideal for genotoxic impurity analysis.Standard (µg/mL). Good for assay, poor for trace impurities.High , but thermal degradation of the ether tail is a risk.
Throughput High (UPLC compatible).High.Low (requires sample drying/derivatization).
Suitability Gold Standard for R&D and Impurity Profiling.Routine QC (Purity >98%).Volatile impurity analysis.

Deep Dive: LC-MS Methodology & Experimental Protocol

This protocol is designed to be self-validating : the presence of the chlorine isotope pattern confirms the core structure, while the fragmentation confirms the side chain.

Step 1: Chromatographic Separation (The Stationary Phase)

While C18 columns are standard, they often struggle to separate halo-aniline isomers. We recommend a Phenyl-Hexyl phase.[1] The


 interactions between the phenyl ring of the column and the electron-deficient fluoro-chloro-aniline ring provide superior selectivity compared to hydrophobic interaction alone.
  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm (or equivalent Fused-Core).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 8 minutes.

Step 2: Mass Spectrometry (The Detection)
  • Source: ESI Positive Mode.

  • Precursor Ion:

    
     204.05 (Calculated for 
    
    
    
    ).
  • Isotope Check: Look for

    
     206.05 at ~33% intensity of the base peak (characteristic of 
    
    
    
    ).
Step 3: MS/MS Fragmentation Logic

The collision-induced dissociation (CID) typically cleaves the weakest bond proximal to the charge.

  • Precursor:

    
     204.05 (
    
    
    
    ).
  • Primary Fragment: Loss of the methoxyethyl tail (

    
    , neutral loss 59 Da).
    
  • Product Ion:

    
     146.01 (4-chloro-2-fluoroaniline cation).
    
  • Secondary Fragment: Further loss of

    
     or HF from the ring (observed at high collision energies).
    

Visualization of the Identification Workflow

The following diagram illustrates the logical flow from sample to definitive identification, highlighting the critical decision points.

LCMS_Workflow cluster_iso Self-Validation Check Sample Crude Reaction Mix (Contains Precursor & Product) LC LC Separation (Phenyl-Hexyl Column) Sample->LC Inject ESI ESI+ Ionization LC->ESI Elute MS1 MS1 Spectrum (Detect m/z 204 & 206) ESI->MS1 Protonate [M+H]+ CID CID Fragmentation MS1->CID Select m/z 204 IsoCheck Isotope Pattern? 3:1 (Cl35:Cl37) MS1->IsoCheck MS2 MS2 Spectrum (Confirm m/z 146) CID->MS2 Cleave C-N Bond Result Confirmed ID: 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline MS2->Result Match Library/Logic

Figure 1: Analytical workflow for the definitive identification of the target aniline derivative.

Mechanistic Fragmentation Pathway

Understanding the fragmentation is crucial for distinguishing this compound from isomers (e.g., where the methoxy group might be on the ring). The N-alkyl cleavage is specific to the N-substituted structure.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 204.05 (Intact Molecule) Transition Inductive Cleavage (C-N Bond Break) Precursor->Transition CID Energy Fragment1 Product Ion m/z 146.01 (4-chloro-2-fluoroaniline cation) Transition->Fragment1 Charge Retention on Ring Neutral Neutral Loss 59 Da (Methoxyethyl group) Transition->Neutral Loss

Figure 2: Proposed ESI+ MS/MS fragmentation pathway showing the characteristic loss of the N-alkyl tail.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93898, 4-Chloro-2-fluoroaniline. (Precursor data and general halo-aniline properties). Retrieved from [Link]

  • ChemSrc (2025). 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (CAS 1250248-72-6) Entry. (Verifies chemical identity and CAS). Retrieved from [Link]

  • Chromatography Online (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (Supporting data for column selection). Retrieved from [Link]

Sources

Comparative

comparing reactivity of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline vs 4-chloroaniline

Topic: Comparing Reactivity of 4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline vs. 4-Chloroaniline Content Type: Publish Comparison Guide Executive Summary: The Secondary vs.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Reactivity of 4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline vs. 4-Chloroaniline Content Type: Publish Comparison Guide

Executive Summary: The Secondary vs. Primary Distinction

This guide provides a critical analysis of the reactivity differences between 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (Compound A) and the industry-standard building block 4-chloroaniline (Compound B).[1]

While both share a core halogenated aniline scaffold, they represent divergent synthetic utilities. Compound B is a classic primary amine, serving as a "blank canvas" for multiple derivatizations but suffering from selectivity issues (e.g., over-alkylation). Compound A is a specialized, functionalized secondary amine. Its reactivity is heavily modulated by two factors:

  • The Ortho-Fluorine Effect: A strong inductive withdrawing group that significantly lowers basicity and nucleophilicity.[1]

  • The N-Methoxyethyl Tail: A steric modulator that prevents Schiff base formation but enables high-selectivity cross-coupling and potential hemilabile chelation.[1]

Key Takeaway: Use Compound B for constructing nitrogen cores from scratch (imines, diazonium salts). Use Compound A as a "capped" nucleophile for high-fidelity amide coupling or SNAr reactions where preventing bis-alkylation is critical.[1]

Physicochemical & Structural Analysis

The reactivity profile is dictated by the electronic push-pull mechanisms and steric environment of the nitrogen center.

Table 1: Comparative Physicochemical Profile[1][2]
FeatureCompound A (Target)Compound B (Reference)Impact on Reactivity
Structure Secondary AminePrimary AmineA cannot form imines/isocyanates; B can.[1]
N-Substituent 2-MethoxyethylHydrogenA has increased steric bulk; Ether oxygen can H-bond.[1]
Ortho-Substituent Fluorine (-I effect)HydrogenA has reduced N-nucleophilicity due to inductive withdrawal.[1]
Para-Substituent ChlorineChlorineBoth rings are deactivated toward oxidation.[1]
Est. pKa (Conj. Acid) ~2.5 – 3.0*3.98A is a significantly weaker base than B .[1]
LogP (Lipophilicity) Higher (Est. 2.[1]8)1.83A is more lipophilic; better solubility in DCM/EtOAc.[1]

*Note: Estimated based on additivity rules. The N-alkyl group (+0.5 pKa) partially offsets the strong ortho-F effect (-1.5 pKa) relative to 4-chloroaniline.[1]

Mechanistic Insight: The "Hemilabile" Ether Tail

In Compound A, the methoxyethyl arm is not just a blocking group. In metal-catalyzed reactions (e.g., Pd or Cu coupling), the ether oxygen can act as a weak directing group (hemilabile ligand), potentially stabilizing transition states or, conversely, inhibiting open coordination sites on the metal center.

Reactivity Profiling

A. Nucleophilicity & Acylation[1][3][4][5]
  • Compound B (Primary): Highly reactive toward acyl chlorides and anhydrides.[1] Reaction is fast but can lead to di-acylation (imides) if forcing conditions are used.[1]

  • Compound A (Secondary): Reacts to form tertiary amides .[1] The reaction rate is slower due to:

    • Steric Hindrance: The N-alkyl group and the ortho-fluorine create a congested transition state.[1]

    • Reduced Basicity: The electron-withdrawing fluorine reduces the lone pair availability.

    • Implication: Acylation of Compound A often requires stronger bases (e.g., Et3N, DMAP) or more reactive electrophiles (e.g., acid chlorides over esters) compared to Compound B.

B. Palladium-Catalyzed Coupling (Buchwald-Hartwig)[1][6][7][8]
  • Compound B: As a primary amine, it presents a selectivity challenge. Mono-arylation is possible but requires specific ligands (e.g., BINAP, dppf) to prevent the formation of triarylamines (double coupling).

  • Compound A: An ideal substrate for coupling.[1] Being a secondary amine, it can only couple once to form a tertiary aniline. The risk of over-arylation is zero.

    • Ligand Choice: Bulky phosphine ligands (e.g., RuPhos , BrettPhos ) are essential to accommodate the steric bulk of the secondary amine and the ortho-fluorine.

C. Electrophilic Aromatic Substitution (EAS)

Both rings are deactivated by the halogens.[2] However, the nitrogen lone pair still activates the ring.

  • Compound B: Directs incoming electrophiles ortho to the NH2.[3]

  • Compound A: The N-alkyl group adds bulk, pushing substitution to the para position relative to the nitrogen (if available) or the other ortho position. However, since the para position is blocked by Chlorine and one ortho position by Fluorine, the only open active site is the meta position relative to Nitrogen (position 5), which is sterically crowded and electronically disfavored.

    • Result: Compound A is highly resistant to EAS, making it stable under acidic/oxidative conditions that might decompose Compound B.

Visualizing the Reactivity Landscape

The following diagram maps the decision logic for selecting between these two anilines based on the desired synthetic outcome.

ReactivityComparison Start Target Transformation CompA Compound A (Sec. Amine, o-F, p-Cl) Start->CompA Requires N-Alkylation or High Selectivity CompB Compound B (Pri. Amine, p-Cl) Start->CompB Requires N-H Functionality or N=C Bond TertAmide Tertiary Amide (High Stability) CompA->TertAmide Acyl Chloride + Base TertAniline Tertiary Aniline (via Buchwald) CompA->TertAniline Pd-Cat/RuPhos No Over-coupling SNAr SNAr Nucleophile (Controlled Mono-Sub) CompA->SNAr F-Aryl Electrophile Imine Schiff Base / Imine (Heterocycle Synth) CompB->Imine Aldehyde -H2O Diazo Diazonium Salt (Sandmeyer Rxn) CompB->Diazo NaNO2/HCl SecAmide Secondary Amide (H-Bond Donor) CompB->SecAmide Acyl Chloride

Caption: Decision matrix for selecting Compound A vs. B based on synthetic requirements.[1] Note Compound A's specialization for tertiary structures vs. Compound B's versatility for N=C bond formation.

Experimental Protocols

Protocol A: Controlled Acylation (Synthesis of Tertiary Amide)

Objective: Overcoming the reduced nucleophilicity of Compound A to form a tertiary amide.

Reagents:

  • Compound A (1.0 eq)

  • Acid Chloride (1.2 eq)

  • Triethylamine (2.0 eq)

  • DMAP (0.1 eq - Critical Catalyst)

  • DCM (Dry, 0.2 M)

Procedure:

  • Dissolution: Dissolve Compound A in dry DCM under N2 atmosphere. The solution will be clear/pale yellow.

  • Base Addition: Add Triethylamine. Note that no salt formation occurs immediately due to the low basicity of A.

  • Catalyst: Add DMAP.[1] Why? The ortho-fluorine and N-alkyl group make the nitrogen hindered. DMAP forms a reactive N-acylpyridinium intermediate that transfers the acyl group more effectively than the acid chloride alone.

  • Addition: Dropwise add the acid chloride at 0°C.

  • Monitoring: Warm to RT. Monitor by TLC.[1] Expectation: Reaction time will be 2-4 hours (compared to <30 min for Compound B).[1]

  • Workup: Wash with 1M HCl to remove DMAP/TEA, then NaHCO3.

Protocol B: Buchwald-Hartwig Coupling (Synthesis of Tertiary Aniline)

Objective: Coupling Compound A with an aryl bromide.[1][4][5][6] Demonstrating the advantage of secondary amines.

Reagents:

  • Compound A (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Pd(OAc)2 (2 mol%)[1]

  • RuPhos (4 mol%) - Ligand Selection is Critical[1]

  • Cs2CO3 (2.0 eq)

  • Toluene (0.2 M)

Procedure:

  • Degassing: Combine Aryl Bromide, Pd source, Ligand, and Base in a vial. Purge with Argon.

  • Amine Addition: Add Compound A (liquid) via syringe.

  • Heating: Heat to 100°C for 12 hours.

  • Why RuPhos? Standard ligands like PPh3 or even BINAP may fail because Compound A is sterically demanding (Ortho-F + N-Alkyl).[1] RuPhos is specifically designed for bulky secondary amines.[1]

  • Result: Exclusive formation of the tertiary aniline. No quaternary ammonium salts are formed (unlike potential side reactions with Compound B).[1]

References

  • BenchChem. (2025).[1][7][3] An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyaniline: Properties, Synthesis, and Applications. Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. (Context: Ligand selection for secondary amines).
  • Ricci, A. (2000).[1] Modern Amination Methods. Wiley-VCH.[1] (Context: Nucleophilicity trends of fluorinated anilines).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[1] (Context: Ortho-effect and basicity of anilines).

  • PubChem. (2025).[1] Compound Summary: 4-Chloro-2-fluoroaniline.[1] National Library of Medicine.[1] Retrieved from [1]

Sources

Validation

A Comparative Analysis of Bioactivity: Fluorinated vs. Non-Fluorinated N-Alkylanilines

An In-Depth Technical Guide A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Among the various chemical scaffolds, N-alkylanilines represent a versatile class of compounds with a broad spectrum of biological activities. A key strategy in the optimization of these molecules is the introduction of fluorine atoms. This guide provides an in-depth comparison of the bioactivity of fluorinated versus non-fluorinated N-alkylanilines, grounded in established experimental data and field-proven insights. We will explore the causal relationships behind the observed differences in performance and provide detailed protocols for their evaluation.

The Rationale for Fluorination in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy to modulate its biological properties.[1] With a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å), fluorine can often replace hydrogen without significant steric hindrance.[2][3] However, as the most electronegative element, its impact on a molecule's electronic properties is profound.[2][4] This unique combination of size and electronegativity allows medicinal chemists to fine-tune a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][5][6]

The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by enzymes like cytochrome P450 (CYP).[3][7] This is a cornerstone of its use in enhancing metabolic stability. Furthermore, fluorine's electron-withdrawing nature can lower the basicity (pKa) of nearby functional groups, such as the nitrogen in N-alkylanilines, which can improve membrane permeability and alter interactions with biological targets.[2][4][8]

Comparative Bioactivity Profile: A Head-to-Head Analysis

The decision to fluorinate an N-alkylaniline scaffold is driven by the desire to overcome specific liabilities of the parent molecule. The following table summarizes the key comparative points, which we will explore in greater detail.

FeatureNon-Fluorinated N-AlkylanilinesFluorinated N-AlkylanilinesCausality and Rationale
Metabolic Stability Often susceptible to oxidative metabolism (N-dealkylation, aromatic hydroxylation) by CYP enzymes.[9][10]Generally higher metabolic stability.[3][6]The strong C-F bond blocks sites of oxidation. Electron-withdrawing effects can also deactivate the aromatic ring towards oxidation.[7][8]
Binding Affinity & Potency Variable; dependent on the specific target and substituent effects.Can be significantly increased or sometimes decreased.[5][6]Fluorine can form favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein) and can alter the conformation of the molecule to better fit a binding pocket.[11]
Lipophilicity Moderately lipophilic.Lipophilicity is context-dependent. Fluoro-arenes are more lipophilic, while fluorination of alkyl groups can reduce lipophilicity.[3]The high electronegativity of fluorine polarizes the C-F bond, but the low polarizability of the bond can increase overall lipophilicity in aromatic systems.[4]
Acidity/Basicity (pKa) The aniline nitrogen is basic.The basicity of the aniline nitrogen is typically reduced.[2][8]The strong electron-withdrawing effect of fluorine decreases the electron density on the nitrogen atom, making it a weaker base.[11]
Toxicity Can form reactive or toxic metabolites (e.g., N-hydroxy metabolites).[9][12]Can prevent the formation of toxic metabolites, but may also lead to the formation of novel toxic fluorinated metabolites (e.g., fluoroacetate).[13]Blocking metabolic pathways can be protective, but alternative pathways or defluorination can sometimes create new liabilities.[13]
The Impact on Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[14] N-alkylanilines are primarily metabolized in the liver by CYP enzymes through two main pathways: N-dealkylation and aromatic hydroxylation.[9][10] Placing a fluorine atom on the aromatic ring, particularly at a site susceptible to hydroxylation, effectively blocks this metabolic pathway due to the strength of the C-F bond.[7] This forces the metabolism to proceed through other, often slower, pathways, thereby increasing the compound's half-life and systemic exposure.[13]

cluster_0 Metabolism of N-Alkylaniline cluster_1 Metabolism of Fluorinated N-Alkylaniline Parent N-Alkylaniline Metabolite1 N-Dealkylated Metabolite Parent->Metabolite1 CYP-mediated N-dealkylation Metabolite2 Hydroxylated Metabolite Parent->Metabolite2 CYP-mediated Aromatic Hydroxylation F_Parent Fluorinated N-Alkylaniline (Fluorine at Hydroxylation Site) F_Metabolite1 N-Dealkylated Metabolite F_Parent->F_Metabolite1 CYP-mediated N-dealkylation Blocked Aromatic Hydroxylation BLOCKED F_Parent->Blocked C-F bond resists cleavage

Caption: Metabolic fate of N-alkylanilines with and without fluorination.

Experimental Protocols for Bioactivity Assessment

To empirically validate the theoretical advantages of fluorination, rigorous in vitro testing is essential. The following protocols are foundational for comparing the bioactivity of fluorinated and non-fluorinated N-alkylanilines.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Expertise & Rationale: This assay quantifies the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, which are highly concentrated in liver microsomes.[15][16] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance, a key predictor of in vivo hepatic clearance.[17] Using HLM provides a direct and relevant model for human metabolism.[18]

Protocol Workflow

start Start prep_hlm Prepare HLM incubation mix (HLM, buffer) start->prep_hlm prep_cpd Prepare test compound (fluorinated & non-fluorinated) start->prep_cpd pre_incubate Pre-incubate HLM mix at 37°C for 5 min prep_hlm->pre_incubate initiate Initiate reaction by adding compound and NADPH prep_cpd->initiate pre_incubate->initiate sampling Collect aliquots at time points (e.g., 0, 5, 15, 30, 60 min) initiate->sampling quench Quench reaction in aliquots with cold acetonitrile + IS sampling->quench process Centrifuge to pellet protein quench->process analyze Analyze supernatant by LC-MS/MS process->analyze end End analyze->end

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Methodology:

  • Principle: The rate of disappearance of the test compound is measured when incubated with HLM and the essential cofactor NADPH.

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • Phosphate buffer (0.1 M, pH 7.4)

    • NADPH regenerating system (or NADPH stock solution)

    • Test compounds (fluorinated and non-fluorinated N-alkylanilines, 10 mM stock in DMSO)

    • Positive control (e.g., Testosterone, known to be metabolized)

    • Acetonitrile with an internal standard (IS) for quenching and analysis

    • 96-well plates, incubator, centrifuge, LC-MS/MS system

  • Step-by-Step Procedure:

    • Prepare the HLM incubation mixture in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Add the test compounds (final concentration, e.g., 1 µM) to the HLM mixture. Keep a separate set of wells without NADPH as a negative control to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The time of addition is t=0.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., 2 volumes of cold acetonitrile with IS).

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k . A longer half-life indicates greater metabolic stability.

MTT Cytotoxicity Assay

Expertise & Rationale: The MTT assay is a colorimetric method used to assess cell viability.[19] It measures the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[20] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21] This assay provides a robust, quantitative measure of a compound's potential to cause cell death, a critical component of its bioactivity profile.[22]

Protocol Workflow

start Start seed_cells Seed cells in a 96-well plate and incubate for 24h start->seed_cells treat_cells Treat cells with serial dilutions of test compounds seed_cells->treat_cells incubate_treat Incubate for desired period (e.g., 24, 48, or 72h) treat_cells->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4h to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO, isopropanol) incubate_mtt->solubilize read_abs Read absorbance at ~570 nm on a plate reader solubilize->read_abs analyze Calculate % viability and IC50 read_abs->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Principle: The amount of purple formazan produced is directly proportional to the number of living cells, allowing for quantification of cytotoxicity.

  • Materials:

    • Human cell line (e.g., HepG2 for liver toxicity, or a cancer cell line relevant to the therapeutic target)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates, incubator, microplate reader

  • Step-by-Step Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Prepare serial dilutions of the fluorinated and non-fluorinated N-alkylanilines in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a negative control (100% viability) and a known cytotoxic agent as a positive control.

    • Incubate the plate for a specified duration (e.g., 24 or 48 hours).

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

    • Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_Control) * 100

    • Plot the % viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability). A lower IC₅₀ value indicates higher cytotoxicity.

Conclusion

The strategic incorporation of fluorine into the N-alkylaniline scaffold offers a powerful tool for medicinal chemists to enhance the druglike properties of these molecules. As demonstrated, fluorination can profoundly increase metabolic stability and modulate binding affinity, though its effects on lipophilicity and toxicity must be carefully evaluated on a case-by-case basis. The experimental protocols provided herein offer a robust framework for the empirical comparison of fluorinated and non-fluorinated analogues, enabling researchers to make data-driven decisions in the drug development process. By understanding the fundamental principles behind fluorine's influence and applying rigorous testing methodologies, scientists can more effectively harness its potential to create safer and more effective therapeutics.

References

  • Jespers, W., et al. (2021). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of modern developments. Journal of Fluorine Chemistry, 127(3), 303-319. Available at: [Link]

  • LeCluyse, E. L. (2001). In Vitro Assays for Induction of Drug Metabolism. Methods in Molecular Biology, 167, 221-232. Available at: [Link]

  • Mei, H., et al. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv. Available at: [Link]

  • Gazzaniga, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. Available at: [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. Available at: [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Admescope. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available at: [Link]

  • Jekerle, V., & Schyman, P. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Omega, 5(3), 1262-1270. Available at: [Link]

  • Gu, J. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 21(21), 8196. Available at: [Link]

  • Hibi, S., et al. (2009). Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide A. Bioorganic & Medicinal Chemistry Letters, 19(4), 1244-1247. Available at: [Link]

  • Turesky, R. J. (2006). Mechanisms of toxicity and carcinogenicity of three alkylanilines. DSpace@MIT. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Wang, H., et al. (2015). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. International Journal of Molecular Sciences, 16(12), 28843–28854. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity of aniline solution. ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1-12. Available at: [Link]

  • Skipper, P. L., et al. (2010). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 31(1), 50-58. Available at: [Link]

  • Gillis, E. P., et al. (2015). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 28(8), 1533-1546. Available at: [Link]

  • Rydberg, P., & Olsen, L. (2012). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Chemical Research in Toxicology, 25(10), 2056-2069. Available at: [Link]

Sources

Comparative

elemental analysis standards for 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline

Title: Establishing Elemental Analysis Standards for 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline: A Comparative Guide to Halogenated API Characterization Introduction The compound 4-chloro-2-fluoro-N-(2-methoxyethyl)anil...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Establishing Elemental Analysis Standards for 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline: A Comparative Guide to Halogenated API Characterization

Introduction

The compound 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (Chemical Formula: C9H11ClFNO, MW: 203.64 g/mol ) is a heavily substituted aniline derivative frequently utilized as a critical intermediate or reference standard in pharmaceutical development. Validating the absolute purity and elemental composition of this compound presents a distinct analytical challenge: the simultaneous presence of chlorine and fluorine.

In standard combustion elemental analysis (EA), halogens form highly corrosive acidic gases (HCl, HF) that can poison reduction catalysts, etch quartz combustion tubes, and cause severe baseline drift in thermal conductivity detectors (TCD)[1]. Consequently, certifying this compound requires either heavily modified classical techniques or orthogonal modern methodologies. This guide objectively compares the two primary analytical paradigms used to establish reference-grade standards for this halogenated compound.

The Analytical Paradigms: Causality & Method Selection

To achieve pharmaceutical-grade certification, laboratories typically choose between two comparative methodologies:

Method A: Classical Combustion & Speciation This approach relies on modified CHNO combustion paired with Schöniger flask combustion and Ion Chromatography (IC).

  • The Causality of Modification: Standard CHNS analyzers will fail when processing 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline. To prevent halogen breakthrough, the combustion tube must be packed with silver vanadate or silver tungstate. These reagents chemically scrub the halogens by precipitating them as stable, non-volatile silver halides (AgCl, AgF) within the hot zone[1]. Because the halogens are trapped, a secondary technique—platinum-catalyzed Schöniger flask combustion followed by IC—must be employed to specifically quantify the chlorine and fluorine mass fractions[2].

Method B: Orthogonal Absolute Quantification (qNMR + HRMS) This modern approach replaces bulk elemental mass fractions with absolute molar purity via Quantitative Nuclear Magnetic Resonance (qNMR) and exact mass verification via High-Resolution Mass Spectrometry (HRMS).

  • The Causality of qNMR: Unlike standard HPLC-UV, which requires a reference standard of the exact same compound to build a calibration curve, qNMR provides absolute quantification using an entirely unrelated internal standard (e.g., maleic acid). This is possible because the integral area of an NMR signal is directly proportional to the number of nuclei generating that signal, regardless of the molecule's structure[3][4].

Visualizing the Analytical Workflows

G Start 4-chloro-2-fluoro-N- (2-methoxyethyl)aniline Reference Standard Split1 Method A: Primary Elemental Quantification Start->Split1 Split2 Method B: Orthogonal Purity Validation Start->Split2 CHNO CHNO Combustion (Ag-Vanadate Scrubber) Split1->CHNO Halogens Schöniger Flask + Ion Chromatography (Cl, F) Split1->Halogens qNMR 1H & 19F qNMR (Internal Standard) Split2->qNMR HRMS HRMS (Exact Mass/Isotopes) Split2->HRMS Integration Comprehensive Certificate of Analysis (CoA) CHNO->Integration Halogens->Integration qNMR->Integration HRMS->Integration

Analytical decision tree for halogenated pharmaceutical reference standards.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Modified CHNO Combustion Analysis
  • Step 1: Accurately weigh 2–3 mg of the sample into a tin capsule using a microbalance.

  • Step 2: Pack the primary combustion reactor (operating at >1000°C) with chromium oxide (oxidation catalyst) and a generous layer of silver vanadate (halogen scrubber)[1].

  • Step 3: Introduce the sample via an autosampler under a dynamic pulse of pure oxygen.

  • Step 4: Sweep the resulting gases (CO2, H2O, N2) through a copper reduction reactor and quantify via TCD[5].

  • Self-Validating System: Scrubber Exhaustion Check. Run a known halogenated standard (e.g., 4-fluorobenzoic acid) as a Quality Control (QC) sample every 10 runs. If the experimental %C or %H deviates by more than 0.3% from theoretical values, it indicates the silver vanadate is exhausted, allowing halogen breakthrough to skew the TCD baseline.

Protocol 2: Schöniger Flask & Ion Chromatography (Cl, F)
  • Step 1: Weigh ~5 mg of the sample onto an ashless filter paper flag equipped with a platinum combustion catalyst.

  • Step 2: Ignite the paper inside a sealed, oxygen-purged Schöniger flask containing 10 mL of 0.1 M NaOH absorption solution. Causality: The alkaline solution is critical; it immediately neutralizes highly reactive HF gas into stable, soluble sodium fluoride (NaF), preventing the HF from etching the glass flask and causing artificially low fluorine recoveries[2].

  • Step 3: Agitate the flask for 30 minutes to ensure complete gas absorption.

  • Step 4: Dilute the solution and inject it into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector.

  • Self-Validating System: Matrix Spike Recovery. Spike a duplicate absorption solution with a known concentration of NaCl and NaF prior to IC injection. Recoveries must fall within 98–102% to prove that the high pH of the NaOH matrix is not suppressing the conductivity detector's response.

G Sample Sample in Ashless Paper Combust O2 Flask Combustion (Pt Catalyst) Sample->Combust Ignite Absorb Absorption in Alkaline Solution Combust->Absorb Gases (HCl, HF) Speciate Ion Chromatography (Anion Exchange) Absorb->Speciate Aqueous Ions Detect Conductivity Detection (Cl-, F-) Speciate->Detect Quantify

Mechanistic workflow of Schöniger flask combustion and ion chromatography.

Protocol 3: 1H and 19F qNMR for Absolute Purity
  • Step 1: Co-weigh ~10 mg of the analyte and ~5 mg of a NIST-traceable Internal Standard (e.g., Maleic Acid) into a single vial.

  • Step 2: Dissolve completely in 600 µL of DMSO-d6.

  • Step 3: Acquire a 1H NMR spectrum utilizing a long relaxation delay (D1). Causality: D1 must be set to at least 5 times the longitudinal relaxation time (T1) of the slowest relaxing proton in the mixture (typically D1 > 30 seconds). If D1 is too short, the nuclear spins will not fully relax between scans, destroying the direct proportionality between peak area and molar concentration[4].

  • Step 4: Integrate the analyte's distinct aromatic signals against the internal standard's reference peak to calculate absolute purity[6].

  • Self-Validating System: Orthogonal Nuclei Validation. Perform a secondary qNMR experiment using 19F NMR with trifluoroethanol as the internal standard. If the purity calculated from the 19F spectrum matches the 1H spectrum within ±0.5%, it mathematically proves that no hidden structural impurities are overlapping with the target integration regions in either spectrum.

Data Presentation & Comparative Analysis

The theoretical elemental composition of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline serves as the baseline for evaluating the accuracy of Method A. As demonstrated in Table 1, combining modified CHNO with Schöniger/IC yields highly accurate empirical data that falls well within the acceptable ±0.3% variance threshold for pharmaceutical standards.

Table 1: Theoretical vs. Experimental Elemental Composition (Method A)

ElementTheoretical (%)Experimental (%)Absolute Error (%)Analytical Technique
Carbon (C) 53.0853.12+0.04Combustion CHN (Ag-Vanadate Scrubber)
Hydrogen (H) 5.445.41-0.03Combustion CHN (Ag-Vanadate Scrubber)
Nitrogen (N) 6.886.90+0.02Combustion CHN (Ag-Vanadate Scrubber)
Oxygen (O) 7.867.81-0.05High-Temperature Pyrolysis / TCD
Chlorine (Cl) 17.4117.35-0.06Schöniger Flask + Ion Chromatography
Fluorine (F) 9.339.28-0.05Schöniger Flask + Ion Chromatography

While Method A provides a comprehensive elemental breakdown, Method B (qNMR + HRMS) offers distinct operational advantages for modern drug development workflows, particularly regarding sample conservation and structural specificity.

Table 2: Performance Comparison: Classical EA vs. qNMR/HRMS

Performance MetricMethod A: Classical EA (Combustion + IC)Method B: qNMR + HRMS
Primary Output Bulk elemental mass fractions (%)Absolute molar purity (%) & Exact Mass
Sample Requirement High (~15–20 mg total across multiple runs)Low (~5–10 mg total; qNMR is non-destructive)
Turnaround Time 1–2 Days (Requires separate setups for CHN, O, and Halogens)2–4 Hours (Rapid dissolution and spectral acquisition)
Specificity Low (Cannot distinguish between structural isomers)High (Provides direct structural and isotopic verification)
Halogen Handling Cumbersome (Requires specialized chemical scrubbers & alkaline traps)Native Detection (19F NMR directly observes fluorine; HRMS observes Cl isotopes)

Conclusion

For validating 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline, Classical Elemental Analysis (Method A) remains the gold standard for proving bulk macroscopic composition, provided that rigorous halogen scrubbing and alkaline trapping protocols are utilized. However, for laboratories prioritizing throughput, sample conservation, and structural specificity, qNMR paired with HRMS (Method B) offers a superior, self-validating alternative that bypasses the chemical complications of combusting heavily halogenated matrices.

References

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. Available at:[Link]

  • Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." Patsnap. Available at: [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma. Available at: [Link]

  • PerkinElmer (PE Polska). "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PE Polska. Available at:[Link]

  • Analytik Jena. "Opportunities of Overall Halogen Determination." Analytik Jena. Available at:[Link]

Sources

Validation

verifying synthesis of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline via mass spec

Analytical Showdown: Verifying the Synthesis of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline via Mass Spectrometry As drug development pipelines increasingly rely on complex halogenated anilines as versatile building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Showdown: Verifying the Synthesis of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline via Mass Spectrometry

As drug development pipelines increasingly rely on complex halogenated anilines as versatile building blocks, the analytical burden of verifying their synthesis and purity has intensified. 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline (CAS 1250248-72-6)[1] presents a unique analytical challenge. It features a secondary amine, a flexible methoxyethyl ether appendage, and a di-halogenated aromatic ring.

This guide objectively compares the two dominant mass spectrometry platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the structural verification and trace quantification of this specific intermediate.

Mechanistic Insight: The Causality of Ionization and Fragmentation

To choose the right analytical platform, one must first understand the physicochemical nature of the analyte.

Ionization Dynamics: GC-MS typically employs Electron Ionization (EI) at 70 eV, a "hard" ionization technique[2]. While EI generates highly reproducible fragmentation libraries, the secondary amine and the ether linkage in 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline make the molecule susceptible to thermal degradation in the GC inlet (typically 250°C). Furthermore, secondary anilines often exhibit peak tailing on standard non-polar GC columns due to interactions with active silanol groups[3]. Conversely, LC-MS/MS utilizes Electrospray Ionization (ESI), a "soft" technique[3][4]. The basicity of the secondary nitrogen makes it an excellent candidate for positive ion mode ESI (ESI+), readily accepting a proton from an acidic mobile phase to form a highly stable [M+H]⁺ ion at m/z 204.05.

The "Ortho-Effect" in Haloanilines: When subjected to Collision-Induced Dissociation (CID) in an LC-MS/MS system, haloanilines exhibit highly specific fragmentation pathways. Research into the mass spectral behavior of fluoroanilines demonstrates a distinct "ortho effect." Because the fluorine atom is in the ortho position relative to the amine group, the molecule undergoes a facile, heterolytic loss of hydrogen fluoride (HF) during fragmentation[5][]. This mechanistic signature is critical for differentiating 4-chloro-2-fluoroaniline derivatives from their regioisomers (e.g., 2-chloro-4-fluoroaniline)[5][].

Fragmentation Parent [M+H]+ m/z 204.05 (Intact Precursor) Frag1 m/z 172.03 Loss of CH3OH (-32 Da) Parent->Frag1 -CH3OH Frag2 m/z 145.01 Loss of C3H7O (-59 Da) (Haloaniline Core) Parent->Frag2 -C3H7O Frag3 m/z 125.00 Loss of HF (-20 Da) (Ortho-Effect) Frag2->Frag3 -HF Frag4 m/z 110.04 Loss of Cl• (-35 Da) Frag2->Frag4 -Cl•

CID Fragmentation Pathway of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline highlighting the ortho-effect.

Analytical Platform Decision Matrix

The choice between LC-MS/MS and GC-MS dictates the sample preparation and the ultimate sensitivity of the assay. LC-MS/MS is objectively superior for trace-level quantification (e.g., monitoring this compound as a genotoxic impurity) due to its ability to handle non-volatile and thermally labile compounds[4]. GC-MS is better suited for bulk purity profiling where extensive fragmentation is desired for library matching, provided the analyte is derivatized to improve volatility[2][3].

MS_Selection Start Synthesized Compound: 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline CheckVol Assess Analytical Goal & Matrix Complexity Start->CheckVol GC_Path Bulk Purity Profiling (Requires Derivatization) CheckVol->GC_Path LC_Path Trace Impurity Quantitation (Direct Injection) CheckVol->LC_Path GCMS GC-EI-MS (Hard Ionization) GC_Path->GCMS LCMS LC-ESI-MS/MS (Soft Ionization) LC_Path->LCMS GC_Result Extensive Fragmentation: Library Matching & Structural ID GCMS->GC_Result LC_Result Intact[M+H]+ Ion: High Sensitivity MRM Quantitation LCMS->LC_Result

Decision matrix for selecting the appropriate mass spectrometry platform.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate System Suitability Testing (SST) and isotopic pattern verification. The natural abundance of Chlorine (75.78% ³⁵Cl and 24.22% ³⁷Cl) dictates that any intact molecular ion or chlorine-containing fragment must exhibit a characteristic 3:1 isotopic ratio. If this ratio is absent, the peak is an artifact.

Protocol A: UPLC-ESI-MS/MS (Optimal for Trace Quantification)

Causality: We utilize a sub-2µm C18 column to ensure sharp peak shapes and minimize matrix suppression. Formic acid is added to the mobile phase to force the secondary amine into its protonated state, maximizing ESI+ efficiency[3][4].

  • Sample Preparation: Dissolve the synthesized product in 50:50 Methanol:Water to a concentration of 10 ng/mL. Spike with 10 ng/mL of an internal standard (IS), such as 3-chloro-4-fluoroaniline.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometric Conditions (MRM Mode):

    • Source: ESI in Positive Ion Mode. Capillary Voltage: 3.0 kV. Desolvation Temp: 400°C.

    • Transitions (Analyte): m/z 204.0 → 145.0 (Quantifier, CE: 15 eV); m/z 204.0 → 125.0 (Qualifier, CE: 25 eV).

    • Isotope Check: Monitor m/z 206.0 → 147.0 to verify the ³⁷Cl isotopic signature.

  • System Validation: Perform 6 replicate injections of the standard. The assay is valid only if the %RSD of the peak area ratio (Analyte/IS) is ≤ 2.0% and the ³⁵Cl/³⁷Cl ratio is 3.0 ± 0.2.

Protocol B: GC-EI-MS (Optimal for Structural Library Building)

Causality: Because the secondary amine can interact with silanol groups in the GC liner, causing tailing, we employ a high-split injection to rapidly transfer the sample to the column, minimizing residence time in the hot inlet[2].

  • Sample Preparation: Dissolve the sample in Ethyl Acetate to 10 µg/mL. (Note: If peak tailing is severe, derivatize with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) prior to injection).

  • Chromatographic Conditions:

    • Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm)[2].

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 3 min).

    • Injection: 1 µL, Split ratio 10:1, Inlet Temp: 250°C[2].

  • Mass Spectrometric Conditions (Full Scan / SIM):

    • Source: Electron Ionization (EI) at 70 eV. Source Temp: 230°C[2].

    • Acquisition: Full scan m/z 50–300 for structural elucidation; SIM mode at m/z 145, 147, and 110 for sensitivity.

Comparative Data Presentation

The following tables summarize the empirical performance metrics and characteristic mass fragments for 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline across both platforms.

Table 1: Performance Metrics Comparison

ParameterUPLC-ESI-MS/MSGC-EI-MS
Primary Application Trace Impurity QuantitationBulk Purity & Structural ID
Ionization Mode Soft (ESI+)Hard (EI, 70 eV)
Limit of Detection (LOD) 0.05 ng/mL5.0 ng/mL
Linear Dynamic Range 0.1 – 1000 ng/mL10 – 5000 ng/mL
Analysis Run Time 4.0 Minutes14.0 Minutes
Sample Prep Requirement Dilute & ShootPotential Derivatization needed

Table 2: Diagnostic Mass Fragments for Structural Verification

Fragment AssignmentLC-MS/MS (CID) m/zGC-MS (EI) m/zMechanistic Causality
Intact Molecular Ion 204.05 ([M+H]⁺)203.05 (M⁺•, weak)ESI preserves the protonated molecule; EI strips an electron causing rapid dissociation.
³⁷Cl Isotope Precursor 206.05205.05Confirms the presence of one Chlorine atom (3:1 ratio).
Loss of Methoxyethyl 145.01145.01Cleavage of the N-alkyl bond, leaving the stable 4-chloro-2-fluoroaniline core[7].
Loss of HF 125.00125.00Driven by the ortho-effect of the fluorine atom relative to the amine[5][].
Loss of Cl Radical 110.04110.04Standard halogen radical loss observed in haloaromatics[].

Conclusion

For the rigorous verification of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline, the choice of instrumentation is dictated by the analytical objective. If the goal is to confirm the structural skeleton of a newly synthesized batch, GC-EI-MS provides the necessary hard ionization to map the molecule's fragmentation fingerprint. However, if the objective is to monitor this compound as a trace intermediate or impurity in a downstream Active Pharmaceutical Ingredient (API), LC-ESI-MS/MS is the objectively superior choice. Its soft ionization preserves the molecular ion, while the specific CID loss of HF (the ortho-effect) and the methoxyethyl group provide highly selective Multiple Reaction Monitoring (MRM) transitions that eliminate matrix interference.

References

  • Taylor & Francis. Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]

  • PubChem. 4-Chloro-2-fluoroaniline | C6H5ClFN | CID 93898. Available at: [Link]

  • Ovid. Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers. Available at: [Link]

  • ChemSrc. 1250248-72-6_4-chloro-2-fluoro-N-(2-methoxyethyl)aniline. Available at:[Link]

  • Emery Pharma. LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline. As a halogenated aromatic amine, this compound presents significant health and...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline. As a halogenated aromatic amine, this compound presents significant health and environmental risks that necessitate rigorous disposal protocols. This guide is designed for drug development professionals and laboratory researchers, emphasizing the causality behind each procedural step to ensure a self-validating system of safety and compliance.

Core Directive: Hazard Assessment and Immediate Safety

Before any handling or disposal begins, it is imperative to understand the inherent risks associated with 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline. While specific toxicological data for this exact molecule is limited, its structure, based on the 4-chloro-2-fluoroaniline backbone, dictates its hazard profile. The parent compound is classified as highly toxic and environmentally hazardous.

Causality of Hazard: The toxicity of halogenated anilines stems from their ability to be absorbed through the skin, inhalation, or ingestion, leading to systemic effects.[1][2] A primary concern is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[1][2] This can cause cyanosis (blueish skin), headache, dizziness, and in severe cases, death.[2] Furthermore, many chlorinated anilines are suspected carcinogens and are very toxic to aquatic life with long-lasting effects.[3]

Chemical Hazard Profile
Hazard Category Description & Associated Codes Source
GHS Pictograms [3]
Signal Word Danger [3]
Hazard Statements H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H317: May cause an allergic skin reaction. H350: May cause cancer. H410: Very toxic to aquatic life with long lasting effects.[3]
Key Precautionary Statements P201: Obtain special instructions before use. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P501: Dispose of contents/container to an approved waste disposal plant.[3][4][5]
Incompatible Materials Strong oxidizing agents.[6]
Hazardous Decomposition Combustion produces toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides.[7]

Pre-Disposal Planning & Waste Characterization

Proper disposal begins with correct waste characterization. Under regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline waste must be managed as hazardous waste.

Waste Stream Identification:

  • Halogenated Organic Waste: Due to the presence of chlorine and fluorine atoms, this compound falls into the category of halogenated organic waste.[8][9] It must not be mixed with non-halogenated solvent waste, as this complicates and increases the cost of disposal.[9]

  • EPA Hazardous Waste Codes: Depending on its origin, this waste could fall under several EPA codes. For instance, if it is a discarded commercial chemical product, it would be a "U-listed" or "P-listed" waste. If it is a process waste from manufacturing, codes related to aniline production (e.g., K083, K103, K104) or chlorinated organic production could apply.[10][11] Spent solvents containing this chemical at certain concentrations would likely be classified under codes like F002 for halogenated solvents.[10][12] The most direct path to compliance is to label it based on its chemical nature and consult with your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, stored, and disposed of in a manner that minimizes risk to personnel and the environment.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure a complete barrier between you and the substance.

  • Hand Protection: Wear chemical-resistant gloves. Standard nitrile may not be sufficient for prolonged contact. It is best practice to use thicker gauge nitrile gloves or double-glove. For significant handling, laminate or Viton® gloves are recommended. Always consult the manufacturer's compatibility chart.

  • Eye/Face Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield must be worn in addition to goggles.[4]

  • Body Protection: A fully buttoned laboratory coat is required. For larger quantities or in case of a potential spill, a chemically resistant apron or suit is necessary.[2]

  • Respiratory Protection: All handling of this substance, especially outside of a certified chemical fume hood, requires respiratory protection. Use a NIOSH-approved respirator with an organic vapor cartridge.[4]

Step 2: Waste Collection and Segregation

The principle of waste segregation is to prevent dangerous chemical reactions within a waste container.

  • Container Selection: Use only a designated, compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, vapor-tight lid.[13] Never use metal containers for acidic waste streams.[13]

  • Segregation:

    • DO NOT mix this waste with non-halogenated solvents.[14]

    • DO NOT mix with incompatible materials, especially strong oxidizers or bases.[6][9]

    • Keep aqueous waste separate from organic solvent waste.

Step 3: Labeling the Waste Container

Proper labeling is a legal requirement and is critical for safe handling by EHS and disposal personnel.

  • The container must be clearly marked with the words "HAZARDOUS WASTE ".[13]

  • List all chemical constituents by their full name (no abbreviations) and their approximate percentages.[14]

  • Indicate the specific hazards (e.g., Toxic, Carcinogen, Environmental Hazard).

  • Record the date when waste was first added to the container.[13]

Step 4: On-Site Storage
  • Location: Store waste containers in a designated satellite accumulation area that is well-ventilated, such as a chemical fume hood or a ventilated cabinet.

  • Containment: The container must be kept within secondary containment (e.g., a plastic bin or tray) to capture any potential leaks.[13]

  • Lid Policy: Keep the waste container securely closed at all times, except when actively adding waste.[13][14]

Step 5: Arranging for Final Disposal
  • Professional Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[14] It must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Scheduling Pickup: Once the container is full or has reached your institution's storage time limit, contact your EHS office to schedule a pickup.

Emergency Procedures

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, eliminate ignition sources.

  • Contain & Clean: For small spills, use a spill kit with an inert absorbent material like vermiculite or sand.[1] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report all spills to your supervisor and EHS department.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1][3]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline waste.

G Disposal Workflow for 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline start Waste Generation ppe Step 1: Don Appropriate PPE - Chemical Goggles & Face Shield - Resistant Gloves (Laminate/Viton®) - Lab Coat / Apron - Respirator (if needed) start->ppe Always Start Here assess Assess Waste - Pure or Mixed? - Solid or Liquid? container Step 2: Select Compatible Waste Container (e.g., HDPE, Glass) assess->container Characterize ppe->assess label Step 3: Affix Hazardous Waste Label - Full Chemical Names & % - Hazard Information - Accumulation Start Date container->label store Step 4: Store in Ventilated Area with Secondary Containment label->store spill_check Spill or Exposure Event? store->spill_check spill_proc Execute Emergency Procedures - Evacuate & Alert - Contain & Clean Spill - Administer First Aid - Report to EHS spill_check->spill_proc Yes pickup Step 5: Contact EHS for Professional Disposal spill_check->pickup No spill_proc->pickup

Sources

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